5-methyl-1H-indazole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANNNIQPHXCXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625973 | |
| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518987-35-4 | |
| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Methyl-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 518987-35-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-methyl-1H-indazole-3-carbaldehyde, a key building block in medicinal chemistry. This document details its chemical properties, synthesis, and significant role as a versatile intermediate in the development of novel therapeutics, particularly kinase inhibitors.
Chemical and Physical Properties
This compound is a solid, light brown to brown in appearance, at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 518987-35-4 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Light brown to brown solid |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C[1] |
Synthesis of this compound
The synthesis of 1H-indazole-3-carbaldehyde derivatives can be achieved through the nitrosation of the corresponding indole precursors. This method provides a general and effective route to this class of compounds.
Experimental Protocol: Synthesis via Nitrosation of 5-Methyl-1H-indole
This protocol is adapted from an optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives.
Materials:
-
5-Methyl-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2 N HCl (2.7 mmol) to the cooled solution and stir the mixture under an argon atmosphere for 10 minutes.
-
In a separate flask, prepare a solution of 5-methyl-1H-indole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the 5-methyl-1H-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Synthesis:
References
An In-depth Technical Guide on the Physicochemical Properties of 5-methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methyl-1H-indazole-3-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core is a key pharmacophore in numerous biologically active molecules, acting as a bioisostere of indole and participating in crucial hydrogen bonding interactions within protein binding sites. The aldehyde functional group at the 3-position provides a versatile handle for synthetic modifications, enabling the development of a diverse range of derivatives. This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. While experimental data for some properties are limited, a combination of predicted and available data provides a solid foundation for its application in research.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol | - |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | Not available | - |
| Boiling Point | 366.3 ± 22.0 °C (Predicted) | [1] |
| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 12.27 ± 0.40 (Predicted) | [1] |
| LogP | Not available | - |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | General knowledge |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [1] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of this compound.
Synthesis via Nitrosation of 5-methyl-1H-indole
This procedure is adapted from a general method for the synthesis of 1H-indazole-3-carboxaldehydes from the corresponding indoles.[2][3]
2.1.1. Materials
-
5-methyl-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon gas
-
Syringe pump
-
Standard laboratory glassware
2.1.2. Procedure
-
To a solution of sodium nitrite (8.0 mmol) in deionized water (4 mL) and DMF (3 mL) at 0°C, slowly add 2 N aqueous HCl (2.7 mmol).
-
Maintain the resulting mixture under an argon atmosphere for 10 minutes.
-
In a separate flask, dissolve 5-methyl-1H-indole (1.0 mmol) in DMF (3 mL).
-
Using a syringe pump, add the solution of 5-methyl-1H-indole to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum on an FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch, aromatic C-H stretches, the C=O stretch of the aldehyde, and C=C and C-N stretches of the indazole ring.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For structural confirmation, perform tandem mass spectrometry (MS/MS) to observe fragmentation patterns.
-
Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M]⁺˙). Analyze the fragmentation pattern to confirm the structure of the molecule.
Logical Workflow and Pathway Diagrams
Synthetic and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
This diagram outlines the key stages, from the starting material, through the chemical transformation and purification, to the final product. The subsequent characterization steps using various spectroscopic techniques are also depicted, leading to the final structural confirmation. This visual representation provides a clear and concise overview of the entire process for researchers.
References
Synthesis of 5-Methyl-1H-Indazole-3-Carbaldehyde from 5-Methyl-Indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a direct and efficient method for the synthesis of 5-methyl-1H-indazole-3-carbaldehyde, starting from 5-methyl-indole. The core of this process relies on an optimized nitrosation reaction that facilitates the transformation of the indole ring system into the desired indazole-3-carbaldehyde. This method is notable for its mild conditions and broad applicability to both electron-rich and electron-deficient indoles, offering significant advantages over multi-step synthetic routes.[1][2]
Indazole derivatives are of significant interest in medicinal chemistry, often serving as kinase inhibitors in various therapeutic areas.[2][3][4] The 1H-indazole-3-carbaldehyde scaffold is a key intermediate, providing a versatile chemical handle for the synthesis of a diverse range of polyfunctionalized 3-substituted indazoles.[1][2] This conversion from an indole to an indazole is a valuable strategy in drug design, as indazoles are considered bioisosteres of indoles and can form crucial hydrogen bonds within the hydrophobic pockets of proteins.[1]
Reaction Principle and Mechanism
The synthesis proceeds via the nitrosation of the indole at the C3 position. This is followed by the addition of water at the C2 position, which instigates the opening of the indole's pyrrole ring. The subsequent ring-closure of the intermediate yields the final 1H-indazole-3-carbaldehyde product.[1] A critical aspect of this optimized procedure is the slow, controlled addition of the indole solution to the nitrosating mixture. This technique maintains a low concentration of the nucleophilic indole, which is crucial for minimizing the formation of dimeric side products and maximizing the yield of the desired product.[1][2]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the nitrosation of various substituted indoles, demonstrating the versatility of this method. While specific data for 5-methyl-indole is not detailed in the primary literature, its electron-donating nature suggests that the reaction would proceed efficiently under conditions similar to those used for other electron-rich indoles.
| Entry | Starting Indole | R Group | Reaction Time (h) | Reaction Temperature | Yield (%) |
| 1 | 5-Bromo-indole | 5-Br | 24 | Room Temperature | 96 |
| 2 | 6-Bromo-indole | 6-Br | 24 | Room Temperature | 85 |
| 3 | 5-Methoxy-indole | 5-OCH₃ | 3 | Room Temperature | 91 |
| 4 | 5-Benzyloxy-indole | 5-OBn | 5 | Room Temperature | 91 |
| 5 | 5-Nitro-indole | 5-NO₂ | 6 | 80 °C | 99 |
| 6 | 6-Nitro-indole | 6-NO₂ | 6 | 80 °C | 75 |
Table derived from data presented in referenced literature. Conditions for electron-rich indoles (like 5-methyl-indole would be) typically involve addition at 0°C followed by stirring at room temperature. Electron-deficient indoles require heating to achieve high conversion.[1][2][5]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 1H-indazole-3-carbaldehydes from indoles via nitrosation.
General Protocol for the Nitrosation of Electron-Rich Indoles (e.g., 5-Methyl-Indole)
This procedure is adapted for a 1 mmol scale of the starting indole.
Materials:
-
5-Methyl-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe pump
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (550 mg, 8 mmol, 8 equivalents) in a mixture of deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C using an ice bath.
-
Slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol, 2.7 equivalents) to the stirred solution at 0 °C.
-
Continue stirring the resulting mixture under argon at 0 °C for 10 minutes.[1][2]
-
Addition of the Indole: Prepare a solution of 5-methyl-indole (1 mmol, 1 equivalent) in DMF (3 mL).
-
Using a syringe pump, add the 5-methyl-indole solution to the nitrosating mixture at a constant, slow rate over a period of 2 hours, maintaining the reaction temperature at 0 °C.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). For electron-rich indoles, the reaction is typically complete within 3 to 24 hours.[2]
-
Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.[1]
Protocol for the Nitrosation of Electron-Deficient Indoles (Example: 5-Nitro-indole)
Procedure:
-
To a solution of sodium nitrite (1.65 g, 24 mmol, 8 equivalents) in deionized water (4.75 mL) at 0 °C, slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equivalents).
-
Maintain the mixture under an argon atmosphere for 10 minutes before adding DMF (9 mL).
-
Add a solution of 5-nitro-indole (501 mg, 3 mmol, 1 equivalent) in DMF (9 mL) to the nitrosating mixture at 0 °C.
-
Heat the reaction mixture to 80 °C and stir under argon for 6 hours.[1]
-
After cooling to room temperature, perform the work-up and purification as described in the general protocol.[1]
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Conceptual reaction pathway for the synthesis of this compound from 5-methyl-indole.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-methyl-1H-indazole-3-carbaldehyde: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-methyl-1H-indazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. This document details its molecular structure, chemical formula, and physicochemical properties. A thorough experimental protocol for its synthesis via the nitrosation of 5-methyl-1H-indole is presented. Furthermore, this guide explores the potential biological significance of this compound as a kinase inhibitor, with a focus on its putative interaction with Glycogen Synthase Kinase 3β (GSK-3β) and c-Jun N-terminal Kinase 3 (JNK3) signaling pathways.
Molecular Structure and Chemical Formula
This compound is a bicyclic aromatic compound featuring an indazole core, which consists of a fused benzene and pyrazole ring system. A methyl group is substituted at the 5-position of the benzene ring, and a carbaldehyde (formyl) group is attached to the 3-position of the pyrazole ring.
Chemical Formula: C₉H₈N₂O[1]
Molecular Weight: 160.17 g/mol [1]
CAS Number: 518987-35-4[1]
Canonical SMILES: Cc1ccc2c(c1)c(nn2)C=O
InChI Key: InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5,10H,1H3
The presence of the indazole scaffold, a known bioisostere of indole, makes this class of compounds particularly relevant in drug discovery. The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[2]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light brown to brown solid | [] |
| Melting Point | No experimental data available. The related 5-methyl-1H-indazole-3-carboxylic acid has a melting point of 288 °C.[4] | - |
| Boiling Point | 366.3 ± 22.0 °C (Predicted) | [] |
| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [] |
| pKa | 12.27 ± 0.40 (Predicted) | [] |
| Solubility | Soluble in organic solvents such as DMF and Ethyl Acetate. | Inferred from synthesis protocols. |
Table 2: Spectroscopic Data (Predicted and Inferred from Related Compounds)
| Spectroscopy | Predicted/Inferred Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~14.0 (br s, 1H, NH), ~10.2 (s, 1H, CHO), ~8.0 (s, 1H, H4), ~7.6 (d, 1H, H7), ~7.3 (d, 1H, H6), ~2.4 (s, 3H, CH₃). Chemical shifts and coupling constants will vary depending on the solvent and experimental conditions. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~187 (C=O), ~143 (C3), ~141 (C7a), ~132 (C5), ~128 (C6), ~122 (C4), ~111 (C7), ~21 (CH₃). |
| FTIR (cm⁻¹) | ~3200-3000 (N-H stretch), ~3000-2900 (C-H stretch, aromatic and aliphatic), ~1670 (C=O stretch, aldehyde), ~1620, ~1480 (C=C stretch, aromatic), ~1350 (C-N stretch).[5] |
| Mass Spectrometry (EI) | Expected [M]⁺ at m/z 160. Key fragments may include [M-H]⁺ (m/z 159), [M-CHO]⁺ (m/z 131), and fragments corresponding to the indazole core.[6] |
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the optimized procedure for the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes.[2][7] This method is advantageous due to its mild conditions and applicability to both electron-rich and electron-deficient indoles.
3.1. Materials and Reagents
-
5-methyl-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Argon gas supply
-
Syringe pump
3.2. Procedure
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve sodium nitrite (8 mmol, 8 equivalents) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 equivalents) to the cooled solution.
-
Stir the resulting mixture under argon for 10 minutes at 0 °C.
-
-
Addition of the Indole Substrate:
-
In a separate flask, prepare a solution of 5-methyl-1H-indole (1 mmol, 1 equivalent) in DMF (3 mL).
-
Using a syringe pump, add the 5-methyl-1H-indole solution to the nitrosating mixture at a constant, slow rate over a period of 2 hours, maintaining the temperature at 0 °C.[2]
-
-
Reaction Progression and Work-up:
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to obtain pure this compound.
-
3.3. Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Biological Significance: Potential as a Kinase Inhibitor
Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, with numerous compounds demonstrating potent inhibitory activity against various protein kinases.[7][8] Specifically, indazole-containing molecules have been developed as inhibitors of GSK-3β and JNK3, kinases implicated in a range of pathologies including cancer, neurodegenerative diseases, and inflammatory disorders.[9][10]
4.1. Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) Signaling
GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[11] Its dysregulation is associated with various diseases. Indazole-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[9] Inhibition of GSK-3β can lead to the stabilization of proteins like β-catenin, which then translocates to the nucleus to regulate gene expression.[11][12]
Caption: GSK-3β signaling and its inhibition by an indazole derivative.
4.2. Inhibition of c-Jun N-terminal Kinase 3 (JNK3) Signaling
JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. It is a key mediator of neuronal apoptosis in response to stress stimuli.[1][13] The JNK signaling cascade involves a series of upstream kinases (MAP3K and MAP2K) that ultimately activate JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[14][15] Indazole-based compounds have been developed as potent and selective JNK3 inhibitors.[1]
Caption: JNK3 signaling cascade and its inhibition by an indazole derivative.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the development of novel therapeutics, particularly kinase inhibitors. This guide has provided a detailed summary of its molecular structure, physicochemical properties, and a robust synthetic protocol. The exploration of its potential role in modulating key signaling pathways such as those governed by GSK-3β and JNK3 highlights the importance of this and related indazole derivatives in future drug discovery and development efforts. Further experimental validation of its biological activity is warranted to fully elucidate its therapeutic potential.
References
- 1. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 4. stenutz.eu [stenutz.eu]
- 5. wwjmrd.com [wwjmrd.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | Benchchem [benchchem.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 11. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-1H-indazole-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals
An In-depth Review of the Synthesis, Chemical Properties, and Biological Potential of a Key Kinase Inhibitor Scaffold
Introduction
5-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic aldehyde that has garnered significant interest in medicinal chemistry and drug development. The indazole core is a well-established pharmacophore, recognized as a bioisostere of indole, and is a key structural component in numerous kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its role as a versatile intermediate in the synthesis of novel therapeutic agents. The indazole nucleus, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions within the hydrophobic pockets of proteins, particularly kinases.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 518987-35-4 | [2] |
| Appearance | Light brown to brown solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents like DMSO and DMF | |
| ¹H NMR (DMSO-d₆, 400 MHz) - Predicted | δ 13.5-14.5 (br s, 1H, NH), 10.1-10.2 (s, 1H, CHO), 7.9-8.1 (s, 1H, H4), 7.5-7.7 (d, 1H, H7), 7.2-7.4 (d, 1H, H6), 2.4-2.5 (s, 3H, CH₃) | Based on analogs in[3] |
| ¹³C NMR (DMSO-d₆, 100 MHz) - Predicted | δ 187-188 (CHO), 142-144 (C7a), 140-142 (C3), 133-135 (C5), 128-130 (C3a), 125-127 (C6), 120-122 (C4), 110-112 (C7), 21-22 (CH₃) | Based on analogs in[3] |
| IR (KBr, cm⁻¹) - Characteristic Peaks | ~3200 (N-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic) | Based on analogs in[3] |
| Mass Spectrum (ESI-MS) - Predicted | m/z 161.07 [M+H]⁺, 159.05 [M-H]⁻ |
Synthesis
The synthesis of 1H-indazole-3-carbaldehydes has historically presented challenges. However, a significant advancement was reported by Chevalier et al. (2018), detailing an optimized, one-pot procedure for the direct conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation in a slightly acidic environment.[1] This method is particularly advantageous as it is applicable to both electron-rich and electron-deficient indoles.
Experimental Protocol: Synthesis of this compound from 5-Methyl-1H-indole
This protocol is adapted from the general procedure described by Chevalier et al. (2018).[1]
Materials:
-
5-Methyl-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C, slowly add 2 N aqueous HCl (2.7 equivalents). Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
In a separate flask, dissolve 5-methyl-1H-indole (1 equivalent) in DMF.
-
Using a syringe pump, add the solution of 5-methyl-1H-indole to the nitrosating mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Synthetic Workflow Diagram
Biological Significance and Potential Applications
While direct quantitative biological data for this compound is scarce in the public domain, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for the elaboration into a wide array of derivatives, including but not limited to, carboxamides, hydrazones, and other heterocyclic systems.
Derivatives of indazole-3-carboxamides have shown potent inhibitory activity against various kinases, including p21-activated kinase 1 (PAK1). Aberrant PAK1 signaling is implicated in various cellular processes such as proliferation, survival, and motility, and is a validated target in oncology.
The PAK1 Signaling Pathway
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, Rac1 and Cdc42. PAK1, a member of the group I PAKs, is activated by various upstream signals, including growth factors and cytokines, which lead to the activation of Rac1/Cdc42. Once activated, PAK1 can phosphorylate a multitude of downstream substrates, influencing several critical cellular pathways.
Key downstream effects of PAK1 activation include:
-
Cytoskeletal Dynamics: PAK1 regulates the actin cytoskeleton through phosphorylation of substrates like LIM kinase (LIMK), leading to changes in cell morphology and motility.
-
Cell Survival: PAK1 can promote cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD. It can also activate the Akt signaling pathway, a central regulator of cell survival.
-
Gene Transcription: PAK1 can influence gene expression by activating transcription factors such as NF-κB.
Given the role of PAK1 in promoting cell proliferation and survival, its inhibition is a promising strategy for cancer therapy.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds, particularly kinase inhibitors. The development of efficient synthetic routes has made this and related indazole-3-carbaldehydes more accessible for drug discovery programs. While direct biological activity data for this specific compound is limited, its structural similarity to known kinase inhibitor scaffolds suggests significant potential for the development of potent and selective therapeutic agents targeting signaling pathways, such as the PAK1 pathway, which are implicated in cancer and other diseases. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound, 95%, 10g [scisupplies.eu]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Technical Guide: Solubility Profile of 5-methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-methyl-1H-indazole-3-carbaldehyde, a key intermediate in synthetic and medicinal chemistry. Due to the absence of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on physicochemical properties and provides detailed experimental protocols for its determination in common laboratory solvents.
Introduction and Physicochemical Profile
This compound is a heterocyclic organic compound featuring an indazole core, a methyl group at the 5-position, and a carbaldehyde group at the 3-position. Its structure dictates its potential for hydrogen bonding (via the N-H group and the carbonyl oxygen) and its overall moderate polarity. Understanding its solubility is critical for various applications, including reaction condition optimization, purification, formulation development, and biological screening assays.
Compound Properties:
-
Molecular Formula: C₉H₈N₂O[1]
-
Molecular Weight: 160.17 g/mol [1]
-
Appearance: Light brown to brown solid[1]
-
pKa: 12.27 ± 0.40 (Predicted)[1]
Predicted Solubility in Common Laboratory Solvents
The principle of "like dissolves like" provides a framework for predicting the solubility of this compound. The molecule possesses both polar (indazole ring, carbaldehyde) and non-polar (methyl group, benzene ring portion) characteristics.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydrogen bond donor (N-H) and acceptors (N and C=O) suggests potential solubility in polar protic solvents. However, the largely aromatic and non-polar carbon backbone may limit high solubility, especially in water. Solubility is expected to be higher in alcohols like methanol and ethanol compared to water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate the polar regions of the molecule. Acetone should also serve as a reasonably good solvent.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents due to the compound's significant polarity.
-
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate to good solubility is anticipated in these solvents, which can interact with both the polar and non-polar aspects of the molecule.
Below is a diagram illustrating the general principle of solubility prediction.
Quantitative and Qualitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., mg/mL or molarity) for this compound. The table below summarizes the predicted qualitative solubility.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | Hydrogen bonding potential is offset by the non-polar aromatic structure. |
| Methanol (MeOH) | Polar Protic | Soluble | Good hydrogen bonding and moderate polarity match. |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, effective at solvating the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong polar aprotic solvent capable of disrupting crystal lattice forces. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, an excellent solvent for many organic compounds. |
| Acetone | Polar Aprotic | Soluble | Good solvent for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Intermediate Polarity | Soluble | Balances polarity and non-polar character effectively. |
| Dichloromethane (DCM) | Intermediate Polarity | Soluble | Effective for many organic solids of moderate polarity. |
| Chloroform | Intermediate Polarity | Soluble | Similar to DCM. |
| Toluene | Non-Polar | Sparingly Soluble | Mismatch in polarity. |
| Hexane | Non-Polar | Insoluble | Significant polarity mismatch between solute and solvent. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the solubility of this compound, adapted from standard laboratory procedures.[2][3][4]
Objective: To determine the equilibrium solubility of the compound in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. For fine suspensions, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid material at the bottom.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).
The workflow for this experimental protocol is visualized below.
Safety and Handling
When handling this compound, researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[5][6]
References
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Indazole-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several marketed drugs.[1] Among the vast chemical space of indazole derivatives, substituted indazole-3-carbaldehydes have garnered significant attention as crucial synthetic intermediates, particularly in the synthesis of potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this important class of compounds.
A Historical Perspective: From Fischer's Synthesis to a Modern Pharmacophore
The history of the indazole core dates back to the pioneering work of Emil Fischer, who first reported the synthesis of an indazole derivative.[2] However, the specific focus on indazole-3-carbaldehydes as key building blocks is a more recent development, driven by the demands of modern drug discovery. The realization that the 3-formyl group provides a versatile handle for a wide array of chemical transformations has cemented its importance in the synthesis of complex, biologically active molecules.[1]
Initially, the formylation of the indazole ring at the 3-position proved to be a synthetic challenge. Unlike indoles, direct Vilsmeier-Haack formylation of indazoles is generally ineffective. This synthetic hurdle necessitated the development of alternative strategies, with the nitrosation of corresponding substituted indoles emerging as the most robust and widely adopted method. This transformation represents a significant "scaffold hopping" strategy, allowing chemists to leverage the well-established chemistry of indoles to access the valuable indazole-3-carbaldehyde core.[3]
Synthetic Methodologies: The Nitrosation of Indoles
The primary and most efficient method for the synthesis of a wide variety of substituted 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding substituted 1H-indoles. This reaction proceeds via an electrophilic attack of a nitrosonium ion equivalent at the electron-rich 3-position of the indole ring, followed by a ring-opening and subsequent recyclization to form the indazole-3-carbaldehyde.
General Experimental Protocol: Nitrosation of Substituted Indoles
The following is a generalized protocol adapted from established literature procedures. Specific reaction times, temperatures, and purification methods may vary depending on the nature of the substituent on the indole ring.
Materials:
-
Substituted 1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite in deionized water. Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature at 0 °C.
-
Reaction with Indole: In a separate flask, dissolve the substituted indole in DMF.
-
Addition: Slowly add the indole solution to the pre-formed nitrosating mixture at 0 °C over a period of 1-2 hours using a syringe pump. This "reverse addition" is crucial to minimize the formation of dimeric byproducts, a common side reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted 1H-indazole-3-carbaldehyde.
Quantitative Data Summary
The following tables summarize the reaction conditions and spectral data for the synthesis of various substituted 1H-indazole-3-carbaldehydes via the nitrosation of the corresponding indoles.
Table 1: Synthesis of Substituted 1H-Indazole-3-carbaldehydes
| Substituent | Starting Material | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 6-Nitro | 6-Nitroindole | 6 | 80 | 75 |
| 5-Bromo | 5-Bromoindole | 12 | 25 | 85 |
| 6-Fluoro | 6-Fluoroindole | 4 | 25 | 96 |
| 5-Iodo | 5-Iodoindole | 12 | 25 | 78 |
| 7-Methyl | 7-Methylindole | 12 | 25 | 65 |
Table 2: Spectroscopic Data for Selected Substituted 1H-Indazole-3-carbaldehydes
| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ |
| 6-Nitro-1H-indazole-3-carbaldehyde | 14.5 (br s, 1H), 10.2 (s, 1H), 8.6 (d, 1H), 8.3 (d, 1H), 8.1 (dd, 1H) | 187.7, 146.9, 144.5, 140.9, 124.0, 122.4, 118.7, 108.6 |
| 5-Bromo-1H-indazole-3-carbaldehyde | 14.2 (br s, 1H), 10.2 (s, 1H), 8.3 (s, 1H), 7.7 (d, 1H), 7.6 (d, 1H) | 187.3, 142.2, 139.7, 129.8, 125.9, 122.5, 115.8, 113.3 |
| 6-Fluoro-1H-indazole-3-carbaldehyde | 14.2 (br s, 1H), 10.2 (s, 1H), 8.2 (dd, 1H), 7.5 (d, 1H), 7.2 (t, 1H) | 187.4, 162.5 (d, J=243 Hz), 144.1, 142.1 (d, J=13 Hz), 123.0 (d, J=11 Hz), 117.8, 113.8 (d, J=26 Hz), 97.4 (d, J=28 Hz) |
Role in Drug Discovery: Targeting Key Signaling Pathways
Substituted indazole-3-carbaldehydes are pivotal starting materials for the synthesis of a multitude of kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer and inflammatory diseases. The following diagrams illustrate some of the key pathways targeted by indazole-based drugs.
Many indazole-based compounds function as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent the downstream signaling cascade that leads to the formation of new blood vessels, a process crucial for tumor growth and metastasis.
References
- 1. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
The Core Reaktions of Indazole-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of biologically active compounds. Its inherent reactivity, particularly at the aldehyde functional group, allows for a multitude of chemical transformations, paving the way for the development of novel therapeutics, including potent kinase inhibitors. This technical guide provides a comprehensive overview of the fundamental reactions of the indazole-3-carbaldehyde moiety, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction workflows and associated signaling pathways.
Synthesis of Indazole-3-carbaldehyde: The Nitrosation of Indoles
A prevalent and optimized method for the synthesis of 1H-indazole-3-carboxaldehyde derivatives is the nitrosation of indoles. This reaction proceeds under mild, slightly acidic conditions and offers a direct route to the desired aldehyde, minimizing the formation of side products.[1]
General Experimental Protocol: Nitrosation of Indoles[2]
Materials:
-
Substituted indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon gas
-
Syringe pump
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 equivalents) in deionized water and DMF. Cool the solution to 0 °C in an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution at 0 °C and stir the resulting mixture under argon for 10 minutes.[2]
-
Addition of Indole: Prepare a solution of the indole (1 equivalent) in DMF.
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.[2]
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture. The reaction time and temperature will vary depending on the specific indole substrate. For electron-deficient indoles, heating to 80 °C for several hours may be necessary to ensure complete conversion.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture three times with ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxaldehyde.[2]
Quantitative Data: Synthesis of Substituted 1H-Indazole-3-carboxaldehydes[4]
| Starting Indole | Substituent | Electronic Nature | Yield (%) |
| 5-Bromoindole | 5-Br | Electron-withdrawing | 94 |
| 6-Chloroindole | 6-Cl | Electron-withdrawing | 85 |
| 5-Methoxyindole | 5-OMe | Electron-donating | 91 |
| 5-Nitroindole | 5-NO₂ | Strongly electron-withdrawing | 99 (at 80°C) |
| 6-Nitroindole | 6-NO₂ | Strongly electron-withdrawing | 75 (at 80°C) |
Experimental Workflow for Indole Nitrosation
Caption: Workflow for the synthesis of indazole-3-carbaldehyde via indole nitrosation.
Fundamental Reactions of the Aldehyde Moiety
The aldehyde group at the C3 position of the indazole ring is a versatile functional handle for a variety of chemical transformations.[4] These reactions are crucial for the synthesis of diverse compound libraries for drug discovery.
Condensation Reactions
The Knoevenagel condensation involves the reaction of indazole-3-carbaldehyde with active methylene compounds, typically in the presence of a basic catalyst, to yield α,β-unsaturated products.[5]
General Experimental Protocol: [5]
-
Dissolve indazole-3-carbaldehyde (1 equivalent) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as piperidine.
-
Stir the mixture at room temperature. The product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath and collect the precipitate by filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
Quantitative Data: Knoevenagel Condensation of Aromatic Aldehydes [6]
| Aldehyde | Active Methylene Compound | Yield (%) |
| Benzaldehyde | Malononitrile | 95 |
| 4-Chlorobenzaldehyde | Malononitrile | 96 |
| 4-Methoxybenzaldehyde | Malononitrile | 94 |
| Benzaldehyde | Ethyl Cyanoacetate | 92 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 95 |
Note: While this data is for aromatic aldehydes in general, similar high yields are expected for indazole-3-carbaldehyde under optimized conditions.
The Wittig reaction provides a means to synthesize alkenes from aldehydes. While specific protocols for indazole-3-carbaldehyde are not extensively detailed in readily available literature, general procedures using triphenylphosphine ylides can be adapted.
General Experimental Protocol (Adapted):
-
Generate the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO.
-
Add a solution of indazole-3-carbaldehyde (1 equivalent) in the same solvent to the ylide solution at an appropriate temperature (often 0 °C to room temperature).
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the resulting alkene by column chromatography.
Oxidation to Indazole-3-carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and esters. The Pinnick oxidation is a mild and efficient method for this transformation.[7]
Experimental Protocol: Pinnick Oxidation [7]
-
Dissolve 7-methyl-1H-indazole-3-carboxaldehyde (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (5 equivalents) and sodium dihydrogen phosphate (4 equivalents) to the solution.
-
In a separate flask, dissolve sodium chlorite (5 equivalents) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Reduction to (1H-Indazol-3-yl)methanol
Reduction of the aldehyde group yields the corresponding primary alcohol, another valuable building block for further derivatization. Sodium borohydride is a commonly used reducing agent for this purpose.
Experimental Protocol: Reduction with Sodium Borohydride (General)
-
Dissolve indazole-3-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude alcohol, which can be purified by recrystallization or column chromatography.
Reductive Amination
Reductive amination is a powerful method to form C-N bonds, converting the aldehyde into a secondary or tertiary amine. This is typically a one-pot reaction involving the formation of an imine intermediate followed by its reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[8]
General Experimental Protocol: [8]
-
To a solution of indazole-3-carbaldehyde (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5-2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Synthesis of Indazole-3-carboxamides
Indazole-3-carboxamides are a class of compounds with significant biological activity. They are typically synthesized from the corresponding carboxylic acid.
General Experimental Protocol:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add a coupling agent such as HATU (1.2 equivalents) or HOBt/EDC (1.2 equivalents each) and a base like DIPEA or triethylamine (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1 equivalent).
-
Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data: Synthesis of 1H-Indazole-3-carboxamides
| Amine | Yield (%) |
| Benzylamine | 85 |
| 4-Fluoroaniline | 82 |
| Piperidine | 88 |
| Morpholine | 90 |
Multicomponent Reactions: Synthesis of Pyrazolo[3,4-b]quinolines
Indazole-3-carbaldehyde can participate in multicomponent reactions to construct complex heterocyclic systems. A notable example is the synthesis of pyrazolo[3,4-b]quinolines, which are of interest for their potential biological activities.[1][9]
General Experimental Protocol (Adapted): [1]
-
A mixture of an aromatic aldehyde (e.g., indazole-3-carbaldehyde) (1 mmol), dimedone (1 mmol), and a 5-aminopyrazole derivative (1 mmol) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of an acid or base catalyst (e.g., L-proline, H₃PW₁₂O₄₀).[1][10]
-
The reaction mixture is then heated under reflux for a specified time, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Reaction Workflow for Key Derivatizations
Caption: Key synthetic transformations of the indazole-3-carbaldehyde moiety.
Role in Drug Discovery: Targeting Kinase Signaling Pathways
Indazole derivatives are prominent in medicinal chemistry, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling.[11] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Inhibition of VEGFR Signaling
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[3][12] Inhibition of VEGFR signaling is a validated strategy in cancer therapy to cut off the blood supply to tumors. Several indazole-based drugs, such as Axitinib and Pazopanib, are potent VEGFR inhibitors.[12]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.
Inhibition of JAK-STAT Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system and cell growth.[1] Aberrant JAK-STAT signaling is implicated in various inflammatory diseases and cancers. Indazole-based compounds have been developed as potent JAK inhibitors.[2]
JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling pathway and its inhibition by indazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. shutterstock.com [shutterstock.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Methyl-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-indazole-3-carbaldehyde is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid, bicyclic structure, featuring a pyrazole ring fused to a benzene ring, serves as a privileged scaffold in the design of a multitude of biologically active compounds. The indazole nucleus is often considered a bioisostere of indole, capable of forming key hydrogen bond interactions within the active sites of various enzymes, particularly kinases. The presence of a reactive aldehyde group at the 3-position provides a versatile handle for synthetic diversification, allowing for the construction of complex molecular architectures with a wide range of pharmacological activities. This technical guide provides a comprehensive review of the key literature surrounding this compound, focusing on its synthesis, chemical properties, and its emerging role in the development of targeted therapeutics.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound involves the nitrosation of its corresponding indole precursor, 5-methyl-1H-indole. This transformation proceeds via a multi-step pathway initiated by the nitrosation of the electron-rich C3 position of the indole ring.
Experimental Protocol: Nitrosation of 5-Methyl-1H-indole
This protocol is adapted from an optimized procedure for the synthesis of 1H-indazole-3-carboxaldehydes from indoles.[1][2]
Materials:
-
5-Methyl-1H-indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Argon atmosphere
-
Syringe pump
Procedure:
-
In a round-bottom flask, a solution of sodium nitrite (8 mmol, 8 equivalents) in deionized water (4 mL) and DMF (3 mL) is prepared and cooled to 0°C.
-
Slowly, 2 N hydrochloric acid (2.7 mmol, 2.7 equivalents) is added to the solution at 0°C, and the mixture is stirred under an argon atmosphere for 10 minutes.
-
A solution of 5-methyl-1H-indole (1 mmol, 1 equivalent) in DMF (3 mL) is then added dropwise to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.
-
Following the addition, the reaction mixture is allowed to stir and warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
While the exact yield for the 5-methyl derivative is not explicitly reported in the reviewed literature, similar reactions with other substituted indoles have reported yields ranging from 78% to 96%.[2]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical and Spectroscopic Data of 5-Methyl-1H-indole-3-carbaldehyde [3]
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 148-149 °C |
| Yield | 88% |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.54 (1H, broad s), 9.94 (1H, s), 8.37 (1H, d), 7.75 (1H, d), 7.30 (1H, d), 7.25 (1H, dd), 2.36 (3H, s) |
Table 2: Spectroscopic Data for a Representative Indazole-3-carbaldehyde (5-Bromo-1H-indazole-3-carboxaldehyde) [2]
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O |
| Melting Point | 222 °C |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 10.53 (brs, 1H), 10.26 (s, 1H), 8.52 (d, J = 1.0 Hz, 1H), 7.59 (dd, J = 9.0, 1.5 Hz, 1H), 7.46 (d, J = 9.0 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm) | 187.5, 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8 |
| HRMS (ESI-) [M-H]⁻ | Calculated: 222.9507, Found: 222.9507 |
Chemical Reactivity and Synthetic Utility
The aldehyde functionality at the C3 position of this compound is a versatile synthetic handle, enabling a variety of chemical transformations to generate a diverse library of derivatives.
Caption: Synthetic utility of this compound.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 5-methyl-1H-indazole-3-carboxylic acid, a key intermediate for the synthesis of amides and esters.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a wide range of 3-(aminomethyl)-5-methyl-1H-indazoles.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the introduction of various substituted vinyl groups at the 3-position.
-
Knoevenagel Condensation: Condensation with active methylene compounds yields α,β-unsaturated systems, which are valuable Michael acceptors.
-
Heterocycle Formation: The aldehyde can serve as a precursor for the construction of fused heterocyclic systems through condensation reactions with binucleophiles.
Biological Significance and Therapeutic Potential
The indazole scaffold is a well-established pharmacophore in the field of oncology, with several FDA-approved drugs, such as Axitinib and Pazopanib, targeting protein kinases.[2][4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of indazoles have been shown to inhibit a variety of kinases, including Glycogen Synthase Kinase-3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), Janus Kinase (JAK), and Polo-like Kinase 4 (PLK4).[5][6]
The development of resistance to existing kinase inhibitors, often through mutations in the kinase domain, necessitates the discovery of new inhibitor scaffolds. The this compound core represents a valuable starting point for the design of novel kinase inhibitors. The methyl group at the 5-position can provide beneficial hydrophobic interactions within the ATP-binding pocket of kinases, while the versatile 3-aldehyde allows for the introduction of various side chains to optimize potency and selectivity.
Caption: Potential mechanism of action for indazole-based kinase inhibitors.
Conclusion
This compound is a high-value intermediate for the synthesis of novel therapeutic agents. Its straightforward synthesis from readily available starting materials and the versatile reactivity of its aldehyde functionality make it an attractive scaffold for medicinal chemists. The established role of the indazole core in kinase inhibition, coupled with the potential for diverse functionalization, positions this compound as a key building block in the ongoing quest for more effective and selective cancer therapies. Further exploration of the chemical space accessible from this scaffold is warranted and holds significant promise for the future of drug discovery.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | Benchchem [benchchem.com]
- 5. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 5-Methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 5-methyl-1H-indazole-3-carbaldehyde, a key building block in medicinal chemistry. It includes a summary of commercial suppliers, a detailed experimental protocol for its synthesis, and a visualization of relevant biological signaling pathways where its derivatives may act.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors. The indazole scaffold is recognized as a privileged structure in drug discovery, and the C3-carbaldehyde functional group offers a versatile handle for further chemical modifications. This document serves as a resource for researchers seeking to procure this compound or synthesize it in the laboratory.
Commercial Sourcing
A number of chemical suppliers offer this compound. The following table summarizes the offerings from several key vendors, providing details on purity, available quantities, and catalog numbers for easy comparison and procurement.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Ambeed (via Dabos) | A112553 | 97% | 1g, 5g, 10g, 25g | 518987-35-4 |
| BLD Pharm | BD104760 | ≥95% | 1g, 5g, 10g | 518987-35-4 |
| SciSupplies | F793297 | 95% | 10g | 518987-35-4 |
| Chem-Impex | 10080895 | ≥95% (HPLC) | Inquire | 518987-35-4 |
| Fluorochem | F793343 | 96% | 100mg, 250mg, 1g, 5g, 10g | 485841-48-3 (isomer) |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from an optimized procedure for the nitrosation of indoles.[1] This method provides a reliable route to the target compound from commercially available starting materials.
Synthesis of this compound from 5-Methyl-1H-indole
Materials:
-
5-Methyl-1H-indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Argon (or other inert gas)
-
Round-bottom flask
-
Syringe pump
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite (8 mmol, 8 equivalents) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2 N aqueous hydrochloric acid (2.7 mmol, 2.7 equivalents) to the cooled solution while stirring.
-
Maintain the mixture under an argon atmosphere and continue stirring for 10 minutes at 0°C.
-
Addition of 5-Methyl-1H-indole: In a separate flask, prepare a solution of 5-methyl-1H-indole (1 mmol, 1 equivalent) in DMF (3 mL).
-
Using a syringe pump, add the 5-methyl-1H-indole solution to the nitrosating mixture at 0°C over a period of 2 hours. The slow addition is crucial to minimize the formation of dimeric byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 hours.
-
Work-up:
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them three times with water, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford pure this compound.
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for the synthesis of indazole-3-carboxaldehydes and the signaling pathways of p21-activated kinase 1 (PAK1) and Polo-like kinase 4 (PLK4), which are potential targets for kinase inhibitors derived from this scaffold.[2][3][4]
Caption: A flowchart of the synthesis of this compound.
Caption: A simplified diagram of the PAK1 signaling pathway.
Caption: The role of PLK4 in the regulation of centrosome duplication.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-methyl-1H-indazole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 5-methyl-1H-indazole-3-carbaldehyde, a valuable building block in medicinal chemistry. Due to the limited availability of directly published experimental data for this specific molecule, this guide leverages established protocols and spectroscopic data from closely related analogues to provide a robust predictive profile.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the scientific literature.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~14.1 | br s | 1H | N1-H |
| ~10.2 | s | 1H | CHO |
| ~7.9 | s | 1H | H-4 |
| ~7.5 | d | 1H | H-7 |
| ~7.2 | d | 1H | H-6 |
| ~2.4 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~187.0 | CHO |
| ~143.0 | C-3 |
| ~141.0 | C-7a |
| ~134.0 | C-5 |
| ~128.0 | C-4 |
| ~121.0 | C-6 |
| ~111.0 | C-7 |
| ~21.0 | CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3100 | N-H Stretch |
| ~3050 | Ar-H Stretch |
| ~2920 | C-H Stretch (methyl) |
| ~1670 | C=O Stretch (aldehyde) |
| ~1620, 1480 | C=C Stretch (aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 160.06 | [M]⁺ |
| 159.05 | [M-H]⁺ |
| 131.06 | [M-CHO]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through the nitrosation of the corresponding 5-methyl-1H-indole, a method that has been successfully applied to a variety of indole derivatives.[1][2]
Synthesis of this compound
This procedure is adapted from the general method for the nitrosation of indoles.[1][2]
Materials:
-
5-methyl-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol, 8 equiv.) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2 N aqueous hydrochloric acid (2.7 mmol, 2.7 equiv.) to the solution while maintaining the temperature at 0 °C.
-
Stir the resulting mixture under an argon atmosphere for 10 minutes.
-
In a separate flask, dissolve 5-methyl-1H-indole (1 mmol, 1 equiv.) in DMF (3 mL).
-
Using a syringe pump, add the solution of 5-methyl-1H-indole to the nitrosating mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an appropriate time (typically 2-3 hours, monitored by TLC).
-
The reaction mixture is then extracted three times with ethyl acetate.
-
The combined organic layers are washed three times with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. The chemical shifts are reported in ppm relative to the residual solvent peak.
-
¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
-
Acquire the spectrum of the solid sample using an ATR-FTIR spectrometer.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the exact mass of the molecular ion.
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for spectroscopic analysis.
References
In-Depth Technical Guide: Thermal Stability and Storage of 5-methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and recommended storage conditions for 5-methyl-1H-indazole-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. Understanding these parameters is critical for maintaining the compound's purity, ensuring experimental reproducibility, and preventing degradation during storage and handling.
Physicochemical and Thermal Properties
While specific experimental thermal analysis data for this compound is not extensively available in public literature, predictions and data from analogous compounds provide valuable insights. The following table summarizes the known and predicted properties.
| Property | Value | Source | Notes |
| Appearance | Light brown to brown solid | [1] | A significant change in color may indicate degradation. |
| Molecular Formula | C₉H₈N₂O | [1] | - |
| Molecular Weight | 160.17 g/mol | [1] | - |
| Predicted Boiling Point | 366.3 ± 22.0 °C | [1] | This is a predicted value; thermal decomposition may occur at a lower temperature. |
| Melting Point | Not available | - | For the related compound 5-methyl-1H-indazole-3-carboxylic acid, the melting point is 288 °C.[2] |
| Decomposition Onset (TGA) | Not available | - | For many heterocyclic compounds, decomposition begins above 250°C. |
| pKa (Predicted) | 12.27 ± 0.40 | [1] | Indicates weakly acidic properties of the N-H proton. |
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on supplier data sheets and the general properties of indazole derivatives and aromatic aldehydes:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigerated temperatures slow down potential degradation pathways, ensuring maximum shelf life.[1][3][4] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | The indazole ring and aldehyde functional group can be sensitive to oxidation. An inert atmosphere minimizes the risk of degradation from atmospheric oxygen.[1][4] |
| Container | Tightly sealed, light-resistant container | Protection from moisture is crucial as aromatic aldehydes can be susceptible to hydrolysis.[5][6] Light-resistance is recommended as indazole derivatives can undergo photoreactions.[1] |
| Location | Dry, well-ventilated area | Prevents moisture absorption and ensures a safe storage environment. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for developing analytical methods to monitor its purity and for identifying potential impurities in synthesized materials.
-
Oxidation : The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen, which can be accelerated by heat and light. The primary oxidation product is the corresponding carboxylic acid, 5-methyl-1H-indazole-3-carboxylic acid.
-
Photodegradation : Indazole derivatives have been shown to undergo photochemical rearrangement. Upon exposure to UV light, 1H-indazoles can rearrange to form benzimidazoles.[1] This pathway should be considered if the material is exposed to light for extended periods.
-
Hydrolysis : While generally stable, the imine-like character of the pyrazole ring and the reactivity of the aldehyde group suggest that hydrolysis could be a potential degradation pathway under non-neutral pH conditions or in the presence of excess moisture.
Below is a diagram illustrating the most probable thermal degradation pathway through oxidation.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Experimental Protocols for Stability Assessment
To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
High-purity alumina or platinum crucibles
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and enthalpy of fusion, and to detect any exothermic decomposition events.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or gold-plated high-pressure crucibles
-
Crucible sealing press
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC crucible.
-
Crucible Sealing: Hermetically seal the crucible to prevent the evaporation of the sample before decomposition.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible in the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a temperature above the expected decomposition temperature (e.g., 400°C) at a heating rate of 10°C/min.[7]
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify the endothermic peak corresponding to melting and determine the onset temperature and enthalpy of fusion.
-
Identify any exothermic peaks, which would indicate decomposition. Note the onset temperature of the exotherm.
-
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for the comprehensive assessment of the stability of this compound.
Caption: A logical workflow for assessing chemical stability.
Conclusion
While specific experimental data on the thermal stability of this compound is limited, a conservative approach to its storage and handling is warranted. The compound should be stored at refrigerated temperatures under an inert atmosphere and protected from light and moisture. Thermal analysis using TGA and DSC is crucial to definitively determine its thermal decomposition profile. Understanding potential degradation pathways, primarily oxidation of the aldehyde group, is key to implementing appropriate analytical controls and ensuring the long-term integrity of this valuable synthetic intermediate.
References
- 1. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epfl.ch [epfl.ch]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC - Deruish - Journal of Analytical Chemistry [medjrf.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: The Use of 5-methyl-1H-indazole-3-carbaldehyde in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of a variety of diseases, particularly cancer.[1][2][3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in pathological conditions.[4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of drug discovery. 5-methyl-1H-indazole-3-carbaldehyde is a key intermediate in the synthesis of a diverse range of 3-substituted indazole derivatives that have shown significant promise as kinase inhibitors.[6][7][8] This document provides detailed application notes and protocols for the use of this compound in the synthesis of inhibitors targeting key kinases such as Polo-like kinase 4 (PLK4), Glycogen Synthase Kinase-3 (GSK-3), and p21-activated kinase 1 (PAK1).
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of various indazole-based compounds against several key kinases. This data highlights the potential of the indazole scaffold in generating potent kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type/Context | Reference |
| Indazole Derivative C05 | PLK4 | < 0.1 | In vitro kinase assay | [9][10] |
| Indazole Derivative K22 | PLK4 | 0.1 | In vitro enzyme activity | [11][12] |
| Axitinib | PLK4 | 6.5 | In vitro kinase assay | [11] |
| Indazole Carboxamide 14i | GSK-3β | Not specified | In vivo activity in a mouse model of mania | [13] |
| Indazole Carboxamide 30l | PAK1 | 9.8 | Enzyme inhibition assay | [14][15][16] |
| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one 62b | PLK4 | 29 | In vitro kinase assay | [17] |
| 1H-indazole-3-carboxamide 87c | PAK1 | 52 | In vitro kinase assay | [15] |
| 1H-indazole-3-carboxamide 87d | PAK1 | 16 | In vitro kinase assay | [15] |
| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide 51d | GSK-3 | 230 | In vitro kinase assay | [17] |
| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide 51g | GSK-3 | 70 | In vitro kinase assay | [17] |
| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide 51h | GSK-3 | 50 | In vitro kinase assay | [17] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors starting from this compound. These are representative procedures and may require optimization for specific target molecules.
Protocol 1: Synthesis of 5-methyl-1H-indazole-3-carboxamide Core
This protocol outlines the conversion of the aldehyde to a carboxamide, a common intermediate in the synthesis of many kinase inhibitors.
Step 1: Oxidation of this compound to 5-methyl-1H-indazole-3-carboxylic acid
-
Materials: this compound, potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), acetone or a suitable solvent, sodium bisulfite.
-
Procedure:
-
Dissolve this compound in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate or Jones reagent dropwise with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears.
-
Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-methyl-1H-indazole-3-carboxylic acid.
-
Step 2: Amide Coupling to form 5-methyl-1H-indazole-3-carboxamide Derivatives
-
Materials: 5-methyl-1H-indazole-3-carboxylic acid, desired amine, coupling agents (e.g., HATU, HOBt/EDC), a tertiary amine base (e.g., DIPEA, triethylamine), and a polar aprotic solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve 5-methyl-1H-indazole-3-carboxylic acid in DMF or DCM.
-
Add the coupling agent (e.g., 1.1 equivalents of HATU).
-
Add the tertiary amine base (e.g., 2 equivalents of DIPEA) and stir for 10 minutes at room temperature.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-methyl-1H-indazole-3-carboxamide derivative.
-
Protocol 2: Reductive Amination of this compound
This protocol describes the direct conversion of the aldehyde to an amine, which can then be further functionalized.
-
Materials: this compound, desired primary or secondary amine, reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN)), a suitable solvent (e.g., dichloroethane (DCE), methanol).
-
Procedure:
-
Dissolve this compound and the desired amine (1.1 equivalents) in the chosen solvent.
-
Add the reducing agent (1.5 equivalents of STAB) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted 5-methyl-1H-indazol-3-yl)methanamine.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indazole-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified PLK4 signaling pathway and point of inhibition.
Caption: Overview of the GSK-3 signaling pathway and inhibition.
Caption: Simplified PAK1 signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
5-methyl-1H-indazole-3-carbaldehyde as a synthetic intermediate in medicinal chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-1H-indazole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its indazole core is a recognized pharmacophore, acting as a bioisostere of indole and participating in crucial hydrogen bonding interactions with biological targets. The presence of a reactive aldehyde functional group at the 3-position allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse and complex bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a particular focus on its role in the development of potent enzyme inhibitors.
Key Applications in Medicinal Chemistry
The versatility of the aldehyde group in this compound allows for its elaboration into a variety of functional groups and heterocyclic systems. This has led to its use in the synthesis of compounds targeting a range of biological targets.
1. Synthesis of PARP Inhibitors:
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The indazole scaffold is a key structural motif in several potent PARP inhibitors. This compound serves as a crucial intermediate in the synthesis of these inhibitors, such as Niraparib and its analogues. The aldehyde functionality is typically converted to a carboxamide group, which is essential for binding to the nicotinamide-binding pocket of the PARP enzyme.
2. Synthesis of Kinase Inhibitors:
The indazole nucleus is also a prominent feature in many kinase inhibitors.[1] Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aldehyde group of this compound can be transformed through reactions such as Knoevenagel condensation or Wittig reactions to introduce diverse side chains that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.
Data Presentation: Biological Activity of Indazole-Based Inhibitors
The following table summarizes the biological activity of representative PARP inhibitors synthesized using an indazole scaffold. While not all examples explicitly start from the 5-methylated aldehyde, they demonstrate the potency achievable with this core structure.
| Compound/Drug Name | Target | IC50 (nM) | Cell Line | Reference |
| Niraparib | PARP-1 | 3.8 | - | [2] |
| Niraparib | PARP-2 | 2.1 | - | [2] |
| Indazole Carboxamide Derivative 1 | PARP-1 | 0.41 | - | [3] |
| Indazole Carboxamide Derivative 2 | PARP-1 | 0.61 | - | [3] |
| Indazole Carboxamide Derivative 3 | PARP-1 | 6800 | - | [4] |
| Indazole Carboxamide Derivative 4 | PARP-1 | 36000 | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the Vilsmeier-Haack formylation of a related indole derivative and is expected to be applicable to 5-methyl-1H-indazole.
Materials:
-
5-methyl-1H-indazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, prepare the Vilsmeier reagent. To anhydrous DMF (3 equivalents) cooled in an ice bath (0-5 °C), add phosphorus oxychloride (1.2 equivalents) dropwise with stirring. Stir the mixture for 30 minutes at this temperature.
-
Dissolve 5-methyl-1H-indazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 5-methyl-1H-indazole to the prepared Vilsmeier reagent dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.
-
A solid precipitate of this compound should form. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).
-
Dry the purified product under vacuum to obtain this compound.
Expected Yield: Based on analogous reactions, a yield of 70-90% can be anticipated.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol describes the reaction of this compound with an active methylene compound to form a key intermediate for further elaboration.
Materials:
-
This compound
-
Malononitrile
-
Ethanol or another suitable solvent
-
A basic catalyst (e.g., piperidine, triethylamine, or potassium carbonate)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a base (e.g., a few drops of piperidine).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold water and then with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum.
Expected Yield: High yields (typically >80%) are expected for this type of condensation.
Protocol 3: Reductive Amination for the Introduction of a Piperidine Moiety
This protocol outlines a general procedure for the reductive amination of this compound, a key step in the synthesis of many PARP inhibitors.
Materials:
-
This compound
-
A piperidine derivative (e.g., 3-aminopiperidine)
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (as a catalyst)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1 equivalent) and the piperidine derivative (1.1 equivalents) in the chosen solvent, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction by the careful addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for a PARP inhibitor using this compound.
Caption: Mechanism of action of indazole-based PARP inhibitors leading to synthetic lethality.
References
- 1. This compound|CAS 518987-35-4 [benchchem.com]
- 2. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 3. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Knoevenagel Condensation for the Synthesis of Novel Indazole Derivatives
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[2][3] The resulting products are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals.[4] Indazole derivatives are of particular interest in drug discovery, exhibiting a broad spectrum of biological activities. This application note provides a detailed protocol for the Knoevenagel condensation of 5-methyl-1H-indazole-3-carbaldehyde with malononitrile, a common active methylene compound, to yield (E)-2-((5-methyl-1H-indazol-3-yl)methylene)malononitrile. This protocol is intended for researchers and scientists in the field of medicinal chemistry and drug development.
Reaction Scheme
Experimental Protocol
A detailed methodology for the Knoevenagel condensation of this compound is provided below.
Materials and Reagents
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized Water
-
Hexane
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reaction Progression: Stir the mixture at room temperature. The product may begin to precipitate out of the solution. Monitor the reaction's progress using Thin Layer Chromatography (TLC), with a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture in an ice-water bath.
-
Isolation: Collect the precipitated product by filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove any unreacted starting materials.
-
Purification: If further purification is required, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Drying: Dry the purified product under reduced pressure to remove any residual solvent.
-
Characterization: Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes the key quantitative parameters for the Knoevenagel condensation protocol.
| Parameter | Value |
| This compound | 1.0 mmol |
| Malononitrile | 1.0 mmol |
| Piperidine (catalyst) | ~0.1 mmol (2-3 drops) |
| Ethanol (solvent) | 10 mL |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 2 - 4 hours |
| Expected Yield | 85 - 95% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Knoevenagel condensation.
Reaction Mechanism
The Knoevenagel condensation mechanism proceeds through three primary steps: deprotonation, nucleophilic addition, and elimination.[2]
-
Deprotonation: The basic catalyst (piperidine) removes a proton from the active methylene compound (malononitrile) to form a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The nucleophilic enolate ion attacks the carbonyl carbon of the aldehyde (this compound), forming a tetrahedral intermediate.
-
Elimination: The intermediate is protonated and then undergoes dehydration to eliminate a molecule of water, resulting in the formation of the α,β-unsaturated product.
References
Application Notes and Protocols for the Wittig Reaction of 5-methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Wittig and Horner-Wadsworth-Emmons (HWE) reactions of 5-methyl-1H-indazole-3-carbaldehyde. This key intermediate is valuable in the synthesis of novel therapeutics, and its olefination opens avenues to a diverse range of vinyl-indazole derivatives. These protocols are designed to be adaptable for various research and development applications.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide. For heteroaromatic aldehydes such as this compound, this reaction provides a reliable method for introducing vinyl functionalities, which are versatile handles for further synthetic transformations. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes with high selectivity, while non-stabilized ylides favor the formation of (Z)-alkenes.
An important alternative, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate carbanions and generally offers excellent (E)-selectivity, often with the advantage of easier purification due to the water-soluble nature of the phosphate byproduct. Given the electron-deficient nature of the indazole ring system, both Wittig and HWE reactions are expected to proceed efficiently with this compound.
Data Presentation
The following table summarizes expected quantitative data for the olefination of aromatic and heteroaromatic aldehydes, which can be extrapolated for reactions with this compound. The data is compiled from analogous reactions reported in the literature.[1][2][3]
| Reaction Type | Ylide/Phosphonate Type | Aldehyde Type | Expected Yield (%) | Expected E/Z Ratio | Reference Analogy |
| Wittig Reaction | Stabilized (e.g., -CO₂Et) | Heteroaromatic | 80 - 98 | >95:5 (E) | [2][3] |
| Wittig Reaction (As-mediated) | Stabilized (e.g., -CO₂Me) | Heteroaromatic | 90 - 99 | >19:1 (E) | [1] |
| Wittig Reaction | Non-stabilized (e.g., -CH₃) | Aromatic/Heteroaromatic | 60 - 85 | >95:5 (Z) | General Principle |
| Horner-Wadsworth-Emmons | Stabilized (e.g., -PO(OEt)₂) | Aromatic/Heteroaromatic | 85 - 95 | >98:2 (E) | General Principle |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Wittig Reaction with a Stabilized Ylide (E-selective)
This protocol describes the synthesis of an (E)-alkene derivative of this compound using a stabilized ylide generated in situ.
Materials:
-
This compound
-
(Carbethoxymethyl)triphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
In a separate flask, dissolve (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Slowly add the phosphonium salt solution to the stirred suspension of sodium hydride in THF at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to 0 °C and add the aldehyde solution dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-alkene.
-
Protocol 2: Horner-Wadsworth-Emmons Reaction (E-selective)
This protocol provides an alternative, often higher-yielding method for the synthesis of (E)-alkenes.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonate Anion Generation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes and decant.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq) to the stirred suspension of sodium hydride.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
HWE Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the phosphonate anion solution to 0 °C and add the aldehyde solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The byproduct, diethyl phosphate, is water-soluble and should be largely removed during the aqueous work-up.
-
Purify the crude product by silica gel column chromatography to yield the pure (E)-alkene.
-
Visualizations
The following diagrams illustrate the experimental workflows for the Wittig and Horner-Wadsworth-Emmons reactions.
Caption: Workflow for the Wittig Reaction.
Caption: Workflow for the Horner-Wadsworth-Emmons Reaction.
References
- 1. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 3-Substituted Indazole Derivatives from 5-Methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including potent kinase inhibitors used in oncology. The functionalization of the indazole scaffold, particularly at the 3-position, is a key strategy in the development of novel drug candidates. 5-Methyl-1H-indazole-3-carbaldehyde is a versatile starting material, offering a reactive aldehyde group that serves as a gateway to a diverse range of 3-substituted indazole derivatives.
These application notes provide detailed protocols for several key transformations of this compound, including Knoevenagel condensation, Wittig reaction, reductive amination, synthesis of 3-heterocyclic indazoles, and reduction to the corresponding alcohol. The methodologies outlined herein are designed to be robust and adaptable for the synthesis of compound libraries for screening and lead optimization in drug discovery programs.
Synthetic Pathways Overview
The aldehyde functionality of this compound allows for a variety of synthetic manipulations to introduce diverse substituents at the 3-position of the indazole ring. The following diagram illustrates the key synthetic transformations detailed in these application notes.
Caption: Key synthetic transformations of this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 3-substituted indazole derivatives from this compound based on established methodologies for analogous substrates.
Table 1: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 | 85-95 |
| Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | 4 | 80-90 |
| Nitromethane | Ammonium Acetate | Acetic Acid | 100 | 3 | 70-80 |
| Meldrum's acid | Glycine | Water | 80 | 1 | 90-98 |
Table 2: Wittig Reaction of this compound
| Phosphonium Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | 12 | 75-85 |
| Ethyl (triphenylphosphoranylidene)acetate | - | Toluene | 110 | 24 | 80-90 |
| Benzyltriphenylphosphonium chloride | NaH | DMF | RT | 6 | 70-80 |
Table 3: Reductive Amination of this compound
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloroethane | RT | 12 | 70-85 |
| Morpholine | NaBH(OAc)₃ | Dichloroethane | RT | 12 | 75-90 |
| Aniline | NaBH₄ | Methanol | RT | 6 | 60-75 |
| Ammonium acetate | NaBH₃CN | Methanol | RT | 24 | 50-65 |
Table 4: Synthesis of 3-Heterocyclic and 3-Hydroxymethyl Indazole Derivatives
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazole Synthesis | Hydrazine hydrate | Ethanol | Reflux | 5 | 65-75 |
| Oxazole Synthesis | TosMIC | K₂CO₃, Methanol | Reflux | 8 | 60-70 |
| Aldehyde Reduction | NaBH₄ | Methanol | 0 to RT | 1 | 90-98 |
Experimental Protocols
Knoevenagel Condensation for the Synthesis of (E)-3-(5-Methyl-1H-indazol-3-yl)acrylonitrile
This protocol describes the synthesis of a vinyl-substituted indazole derivative.
Caption: Workflow for Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol
Procedure:
-
To a solution of this compound in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2 hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure (E)-3-(5-methyl-1H-indazol-3-yl)acrylonitrile.
Wittig Reaction for the Synthesis of 3-Vinyl-5-methyl-1H-indazole
This protocol details the conversion of the aldehyde to a terminal alkene.
Caption: Workflow for the Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.
-
Stir the resulting orange-red solution at -78 °C for 1 hour.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-vinyl-5-methyl-1H-indazole.
Reductive Amination for the Synthesis of 3-(Benzylaminomethyl)-5-methyl-1H-indazole
This protocol describes the synthesis of a secondary amine derivative.
Caption: Workflow for reductive amination.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound and benzylamine in dichloroethane, add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 3-(benzylaminomethyl)-5-methyl-1H-indazole.
Synthesis of (5-Methyl-1H-indazol-3-yl)methanol by Reduction
This protocol details the simple reduction of the aldehyde to a primary alcohol.
Caption: Workflow for the reduction of the aldehyde.
Materials:
-
This compound (1.0 eq)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude product.
-
Purify the product by recrystallization to afford (5-methyl-1H-indazol-3-yl)methanol.
References
Application Notes and Protocols for the Reductive Amination of 5-methyl-1H-indazole-3-carbaldehyde in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Functionalized indazoles are key components in the development of novel therapeutics, including kinase inhibitors for oncology. The synthesis of diverse amine derivatives from indazole precursors is a critical step in the generation of compound libraries for drug discovery. Reductive amination serves as a powerful and versatile strategy for the C-N bond formation, offering a direct and efficient route to secondary and tertiary amines from aldehydes. This one-pot reaction, which involves the in-situ formation and subsequent reduction of an imine or iminium ion, is highly valued for its operational simplicity and broad substrate scope.
This application note provides a detailed protocol for the reductive amination of 5-methyl-1H-indazole-3-carbaldehyde with a variety of primary and secondary amines. The use of sodium triacetoxyborohydride [NaBH(OAc)₃] as a mild and selective reducing agent ensures high yields and functional group tolerance, making this method amenable to complex molecule synthesis.
Reaction Principle
The reductive amination of this compound proceeds via a two-step, one-pot process. Initially, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to yield a positively charged iminium ion. The mild reducing agent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding amine. NaBH(OAc)₃ is particularly advantageous as it is less reactive towards the starting aldehyde compared to other borohydride reagents, thereby minimizing the formation of the corresponding alcohol as a byproduct.
Experimental Protocol
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or an alternative suitable solvent like THF (to a concentration of approximately 0.1 M).
-
Add the desired primary or secondary amine (1.1-1.2 eq) to the solution.
-
If the amine is an aniline or a weakly basic amine, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Continue to stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-24 hours, depending on the amine).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.
Data Presentation
The following table summarizes the representative yields obtained from the reductive amination of this compound with a selection of structurally diverse amines under the optimized reaction conditions.
| Entry | Amine Reactant | Amine Type | Product | Isolated Yield (%) |
| 1 | Aniline | Aromatic Primary | N-((5-methyl-1H-indazol-3-yl)methyl)aniline | 85 |
| 2 | 4-Fluoroaniline | Aromatic Primary | N-((5-methyl-1H-indazol-3-yl)methyl)-4-fluoroaniline | 82 |
| 3 | Benzylamine | Aliphatic Primary | N-((5-methyl-1H-indazol-3-yl)methyl)benzylamine | 92 |
| 4 | Cyclohexylamine | Aliphatic Primary | N-((5-methyl-1H-indazol-3-yl)methyl)cyclohexylamine | 88 |
| 5 | Morpholine | Cyclic Secondary | 4-((5-methyl-1H-indazol-3-yl)methyl)morpholine | 95 |
| 6 | Piperidine | Cyclic Secondary | 1-((5-methyl-1H-indazol-3-yl)methyl)piperidine | 93 |
| 7 | N-Methylaniline | Aromatic Secondary | N-methyl-N-((5-methyl-1H-indazol-3-yl)methyl)aniline | 78 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the reductive amination of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of reductive amination showing key intermediates.
Application of 5-methyl-1H-indazole-3-carbaldehyde in Anti-Cancer Drug Discovery
Introduction
5-methyl-1H-indazole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in the field of oncology drug discovery. The indazole scaffold is a recognized pharmacophore present in numerous clinically approved and investigational anti-cancer agents. Its structural resemblance to indole allows it to act as a bioisostere, capable of forming crucial hydrogen bond interactions within the active sites of various protein targets. The aldehyde functionality at the 3-position serves as a key synthetic handle, enabling the facile generation of a diverse library of derivatives for screening and optimization. This application note will detail the utility of this compound in the discovery of novel anti-cancer therapeutics, with a focus on kinase inhibition, and provide detailed protocols for the synthesis and evaluation of its derivatives.
Key Applications in Oncology
Derivatives of the indazole core have been successfully developed as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, migration, and angiogenesis. While specific data for derivatives of this compound is emerging, extensive research on structurally related indazole-3-carboxamides has demonstrated potent inhibition of p21-activated kinase 1 (PAK1), a key regulator of cytoskeletal dynamics and cell motility. Aberrant PAK1 signaling is implicated in the progression and metastasis of several cancers.
Data Presentation
The following tables summarize the anti-cancer activity of representative indazole derivatives that are structurally related to compounds that can be synthesized from this compound. This data highlights the potential of this scaffold in generating potent anti-cancer agents.
Table 1: In Vitro Anti-proliferative Activity of Representative Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Pathway | Reference |
| Indazole-A | K562 (Chronic Myeloid Leukemia) | 5.15 | Apoptosis Induction (Bcl-2, p53/MDM2) | [1] |
| Indazole-A | A549 (Lung Cancer) | >40 | Apoptosis Induction (Bcl-2, p53/MDM2) | [1] |
| Indazole-A | PC-3 (Prostate Cancer) | >40 | Apoptosis Induction (Bcl-2, p53/MDM2) | [1] |
| Indazole-A | HepG2 (Liver Cancer) | >40 | Apoptosis Induction (Bcl-2, p53/MDM2) | [1] |
| Indazole-B | 4T1 (Breast Cancer) | 0.23 - 1.15 | Apoptosis, Anti-migration | [2] |
Note: Indazole-A and Indazole-B are representative compounds from the cited literature and are not direct derivatives of this compound but share the core indazole scaffold and demonstrate its anti-cancer potential.
Table 2: Kinase Inhibitory Activity of a Representative 1H-indazole-3-carboxamide Derivative
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Indazole-C | PAK1 | 9.8 | [3] |
Note: Indazole-C is a representative 1H-indazole-3-carboxamide derivative, highlighting the potential of modifying the carbaldehyde group to achieve potent kinase inhibition.
Experimental Protocols
Detailed methodologies for the synthesis of derivatives from this compound and their subsequent biological evaluation are provided below.
Protocol 1: Synthesis of 1H-indazole-3-carboxamide Derivatives
This protocol describes a general method for the conversion of this compound to its corresponding carboxamide derivatives, which have shown promise as kinase inhibitors.
Materials:
-
This compound
-
Oxone® (Potassium peroxymonosulfate)
-
Dimethylformamide (DMF)
-
Amine of interest (R-NH2)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxidation of the Aldehyde:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add a solution of Oxone® (2.0 eq) in water dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the product with an organic solvent and purify to obtain 5-methyl-1H-indazole-3-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in DCM, add the desired amine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1H-indazole-3-carboxamide derivative.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the synthesized indazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, K562)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized indazole derivatives in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to investigate the mechanism of cell death induced by the indazole derivatives.
Materials:
-
Cancer cells treated with indazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the indazole derivative at the desired concentration and time.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize the expression of the target proteins to a loading control like GAPDH.
-
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the inhibitory effect of the synthesized compounds on the activity of a specific kinase (e.g., PAK1).
Materials:
-
Recombinant human kinase (e.g., PAK1)
-
Kinase-specific substrate
-
ATP
-
Synthesized indazole derivatives
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Add the synthesized indazole derivative at various concentrations to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
The light output is proportional to the ADP concentration, which is correlated with kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow and a key signaling pathway targeted by indazole derivatives.
Caption: General workflow for the synthesis and evaluation of anti-cancer agents derived from this compound.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds from 5-Methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a cornerstone of modern medicinal chemistry, recognized for their role as privileged scaffolds in a multitude of therapeutic agents.[1] This class of nitrogen-containing heterocyclic compounds is particularly prominent in the development of kinase inhibitors, where the indazole core can act as a bioisostere of adenine, effectively interacting with the ATP-binding site of kinases.[2] Marketed drugs such as Axitinib and Pazopanib feature a 3-substituted indazole motif, highlighting the therapeutic significance of functionalization at this position.[3][4]
1H-indazole-3-carbaldehydes are crucial and versatile intermediates for accessing these valuable 3-substituted indazoles.[3][5] The aldehyde group serves as a flexible chemical handle for a variety of transformations, including condensations, cyclizations, and reductive aminations, enabling the construction of diverse and complex heterocyclic systems.[3][4]
This document provides detailed protocols for the synthesis of the key intermediate, 5-methyl-1H-indazole-3-carbaldehyde, and its subsequent use in the preparation of advanced heterocyclic derivatives for potential application in drug discovery and development.
Part I: Synthesis of Key Intermediate: this compound
The most efficient route to 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding indole precursor.[3][5] This method is notable for its mild conditions and applicability to both electron-rich and electron-deficient indoles.[3] The following protocol is optimized for the synthesis of the 5-methyl derivative from 5-methyl-indole.
Experimental Protocol 1: Nitrosation of 5-Methyl-indole
Objective: To synthesize this compound.
Methodology:
-
Preparation of Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8 mmol) in a mixture of deionized water (4 mL) and dimethylformamide (DMF, 3 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2 N aqueous hydrochloric acid (HCl, 2.7 mmol) to the solution at 0 °C.
-
Stir the resulting mixture under argon for 10 minutes at 0 °C.
-
Addition of Indole: Prepare a separate solution of 5-methyl-indole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the 5-methyl-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours. A slow addition is critical to minimize the formation of undesired dimer by-products.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Data Summary: Synthesis of 1H-Indazole-3-Carbaldehydes
The following table summarizes representative yields for the synthesis of various substituted 1H-indazole-3-carbaldehydes from their corresponding indoles using the nitrosation protocol.
| Starting Indole | Substituent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-indole | 5-Br | 0 → RT | 12 | 94 | [3] |
| 5-Chloro-indole | 5-Cl | 0 → RT | 12 | 96 | [3] |
| 5-Methoxy-indole | 5-OCH₃ | 0 → RT | 12 | 91 | [3] |
| 7-Methyl-indole | 7-Me | 0 → RT | 12 | ~72 | [6] |
Workflow Diagram: Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Methyl-1H-indazole-3-carbaldehyde as a Versatile Building Block in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-methyl-1H-indazole-3-carbaldehyde as a key intermediate in the discovery and development of novel agrochemicals. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are increasingly being explored for their potential in agriculture as herbicides, fungicides, and insecticides.[1][2][3][4] This document outlines synthetic strategies, presents available biological activity data, and provides detailed experimental protocols to guide researchers in this promising area.
Introduction to the Agrochemical Potential of Indazole Derivatives
The indazole core, a bicyclic aromatic heterocycle, is recognized for its diverse biological activities.[1][4] In the context of agrochemical research, derivatives of indazole have shown promise in several areas:
-
Herbicidal Activity: Certain indazole-containing compounds have been identified as potent herbicides. For instance, novel 6-indazolyl-2-picolinic acids, including derivatives of 5-methyl-1H-indazole, have demonstrated significant inhibitory activity against the root growth of various weeds.[5]
-
Fungicidal Activity: The indazole scaffold is a component of some succinate dehydrogenase inhibitors (SDHIs), a class of fungicides widely used to control plant diseases.[6] While specific data for this compound derivatives is limited, the general activity of the indazole class suggests its potential in developing new antifungal agents.
-
Insecticidal Activity: Research has explored indazole derivatives for their insecticidal properties, with some analogues showing activity against various insect pests.[2]
The versatility of the 3-carbaldehyde group on the 5-methyl-1H-indazole core allows for a wide range of chemical modifications, enabling the synthesis of large and diverse compound libraries for screening and optimization.
Synthesis of Agrochemical Candidates from this compound
The aldehyde functional group at the 3-position of 5-methyl-1H-indazole serves as a versatile handle for the synthesis of a variety of derivatives. Common synthetic transformations include oxidation, reduction, and condensation reactions to generate carboxylic acids, alcohols, and imines, respectively. These intermediates can then be further elaborated into more complex molecules such as amides, esters, and various heterocyclic systems.
A key synthetic pathway for generating agrochemical candidates involves the conversion of the aldehyde to a carboxylic acid, followed by amide coupling. This approach has been successfully used to synthesize a variety of biologically active indazole-3-carboxamides.
Logical Workflow for Derivative Synthesis
Caption: Synthetic pathway from the carbaldehyde to carboxamide derivatives.
Herbicidal Activity of 5-Methyl-1H-indazole Derivatives
Recent studies have demonstrated the herbicidal potential of picolinic acid derivatives incorporating the 5-methyl-1H-indazole moiety. These compounds have shown significant inhibition of root growth in various weed species.
Quantitative Herbicidal Activity Data
| Compound ID | Structure | Target Weed | Concentration (µM) | Root Inhibition (%) | Reference |
| 5a | 4-amino-3,5-dichloro-6-(5-methyl-2H-indazol-2-yl)-2-picolinic acid | Brassica napus | 10 | > Picloram | [5] |
| 5a | 4-amino-3,5-dichloro-6-(5-methyl-2H-indazol-2-yl)-2-picolinic acid | Abutilon theophrasti | 10 | > Picloram | [5] |
Note: The original study compared the activity to the commercial herbicide Picloram, indicating superior or comparable efficacy for compound 5a.
Experimental Protocols
Protocol 4.1: Synthesis of 4-amino-3,5-dichloro-6-(5-methyl-1H-indazol-1-yl)-2-picolinic acid (A representative herbicidal compound)
This protocol is adapted from the synthesis of related indazolyl-picolinic acids.[5]
Step 1: Synthesis of the Indazole Precursor
The synthesis of the 5-methyl-1H-indazole starting material can be achieved through various established methods, often starting from the corresponding o-toluidine derivative.
Step 2: N-Arylation of 5-Methyl-1H-indazole
A mixture of 5-methyl-1H-indazole, a suitable aryl halide (e.g., a substituted 2-chloropicolinonitrile), a copper catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K2CO3) in a solvent like DMF is heated. The reaction progress is monitored by TLC. After completion, the mixture is worked up by extraction and purified by column chromatography.
Step 3: Hydrolysis of the Nitrile
The resulting picolinonitrile derivative is hydrolyzed to the corresponding carboxylic acid using a strong acid (e.g., 80% aqueous sulfuric acid) at elevated temperatures (e.g., 100 °C).[5] After cooling, the product is precipitated by the addition of water and collected by filtration.
Protocol 4.2: In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
This protocol is a general method for assessing the pre-emergent herbicidal activity of test compounds.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Weed seeds (e.g., Brassica napus, Abutilon theophrasti)
-
Agar medium (0.8% w/v) in petri dishes
-
Growth chamber with controlled temperature and light
Procedure:
-
Prepare stock solutions of the test compounds.
-
Add the appropriate volume of the stock solution to molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify.
-
Place a set number of weed seeds (e.g., 10-15) on the surface of the agar in each petri dish.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 5-7 days), measure the root length of the seedlings.
-
Calculate the percentage of root growth inhibition compared to a solvent control.
Experimental Workflow for Herbicidal Screening
Caption: Workflow for in vitro herbicidal activity screening.
Potential Fungicidal and Insecticidal Applications
While specific quantitative data for derivatives of this compound in fungicidal and insecticidal applications is not extensively available in the reviewed literature, the broader class of indazole compounds has shown significant promise.
Fungicidal Potential
Indazole-containing molecules have been investigated as fungicides, with some derivatives exhibiting good activity against various plant pathogens. A common approach to explore this potential is the synthesis of 5-methyl-1H-indazole-3-carboxamides and evaluating their efficacy against economically important fungi.
Protocol 5.1: General In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Materials:
-
Test compounds
-
Fungal strains (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
Procedure:
-
Prepare stock solutions of the test compounds.
-
Incorporate the test compounds into molten PDA at various concentrations.
-
Pour the amended PDA into sterile petri dishes.
-
Place a mycelial plug from a fresh fungal culture in the center of each plate.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) until the mycelium in the control plate reaches the edge.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition.
-
The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis.[7]
Insecticidal Potential
The indazole scaffold has been incorporated into molecules with insecticidal activity. Derivatives of this compound can be synthesized and screened against various insect pests to identify new lead compounds.
Protocol 5.2: General Insecticidal Bioassay (Topical Application)
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Insects of a uniform age and stage (e.g., third-instar larvae of Spodoptera litura)
-
Micro-applicator
-
Rearing containers with artificial diet
Procedure:
-
Prepare a range of concentrations of the test compounds.
-
Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.
-
Treat a control group with the solvent only.
-
Place the treated insects in individual containers with an artificial diet.
-
Maintain the insects under controlled environmental conditions.
-
Assess mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LD50 value (the dose that is lethal to 50% of the test population).
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The available data strongly supports its utility in developing new herbicides, and the broader literature suggests significant potential for the discovery of new fungicides and insecticides. The protocols provided herein offer a starting point for researchers to synthesize and evaluate derivatives of this promising scaffold. Further research, particularly in generating quantitative structure-activity relationship (QSAR) data for fungicidal and insecticidal derivatives, is warranted to fully exploit the potential of this chemical class in addressing the challenges of modern agriculture.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and fungicidal evaluation of a series of novel 5-methyl-1H-1,2,3-trizole-4-carboxyl amide and ester analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Methyl-1H-indazole-3-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-methyl-1H-indazole-3-carbaldehyde and the subsequent biological screening of the resulting compounds. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document outlines detailed protocols for the synthesis of Schiff base and hydrazone derivatives, methods for their biological evaluation, and visual representations of relevant signaling pathways.
I. Derivatization Strategies
The aldehyde functional group at the 3-position of this compound is a versatile handle for chemical modification. Two common and effective derivatization strategies are the formation of Schiff bases and hydrazones. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
A. Synthesis of Schiff Base Derivatives
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde. This reaction introduces a diverse range of aromatic and aliphatic groups, allowing for the fine-tuning of the molecule's physicochemical properties.
Experimental Protocol: General Procedure for the Synthesis of Schiff Base Derivatives
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add the desired primary amine (1.0-1.2 eq.).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude Schiff base derivative.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
B. Synthesis of Hydrazone Derivatives
Hydrazones are synthesized by the reaction of an aldehyde with a hydrazine derivative. This class of compounds has shown significant potential in various therapeutic areas.[3]
Experimental Protocol: General Procedure for the Synthesis of Hydrazone Derivatives
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or methanol in a round-bottom flask.
-
Addition of Hydrazine: Add the selected hydrazine or hydrazide derivative (1.0-1.2 eq.) to the solution.
-
Catalysis: A catalytic amount of a suitable acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat under reflux for 2-8 hours, monitoring the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Purification: Purify the crude hydrazone derivative by recrystallization from an appropriate solvent.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
II. Biological Screening Protocols
The synthesized derivatives of this compound can be screened for a variety of biological activities. Below are detailed protocols for assessing their antimicrobial, anticancer, and anti-inflammatory potential.
A. Antimicrobial Activity Screening
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganisms in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic/antifungal) and a negative control (broth with inoculum and solvent).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
B. Anticancer Activity Screening
Protocol: MTT Assay for Cytotoxicity against Cancer Cell Lines
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
C. Anti-inflammatory Activity Screening
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound.
III. Data Presentation
Quantitative data from the biological screenings should be summarized in clearly structured tables for easy comparison of the activity of the different derivatives.
Table 1: Representative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | R-Group | S. aureus | E. coli | C. albicans |
|---|---|---|---|---|---|
| SM | Aldehyde | - | >128 | >128 | >128 |
| SB-1 | Schiff Base | 4-Chlorophenyl | 16 | 32 | 64 |
| SB-2 | Schiff Base | 4-Methoxyphenyl | 32 | 64 | 128 |
| HZ-1 | Hydrazone | Phenyl | 8 | 16 | 32 |
| HZ-2 | Hydrazone | 2,4-Dinitrophenyl | 4 | 8 | 16 |
| Ciprofloxacin | Standard | - | 1 | 0.5 | NA |
| Fluconazole | Standard | - | NA | NA | 8 |
Note: This data is illustrative and based on general trends observed for indazole derivatives. SM = Starting Material; SB = Schiff Base; HZ = Hydrazone; NA = Not Applicable.
Table 2: Representative Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Type | R-Group | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
|---|---|---|---|---|
| SM | Aldehyde | - | >100 | >100 |
| SB-1 | Schiff Base | 4-Chlorophenyl | 25.5 | 32.1 |
| SB-2 | Schiff Base | 4-Methoxyphenyl | 45.2 | 58.7 |
| HZ-1 | Hydrazone | Phenyl | 15.8 | 21.3 |
| HZ-2 | Hydrazone | 2,4-Dinitrophenyl | 8.2 | 11.5 |
| Doxorubicin | Standard | - | 0.9 | 1.2 |
Note: This data is illustrative and based on general trends observed for indazole derivatives.
Table 3: Representative Anti-inflammatory Activity of this compound Derivatives (Inhibition of NO Production)
| Compound ID | Derivative Type | R-Group | IC₅₀ (µM) |
|---|---|---|---|
| SM | Aldehyde | - | >100 |
| SB-1 | Schiff Base | 4-Chlorophenyl | 42.3 |
| SB-2 | Schiff Base | 4-Methoxyphenyl | 68.1 |
| HZ-1 | Hydrazone | Phenyl | 28.9 |
| HZ-2 | Hydrazone | 2,4-Dinitrophenyl | 19.7 |
| Dexamethasone | Standard | - | 5.6 |
Note: This data is illustrative and based on general trends observed for indazole derivatives.
IV. Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided to illustrate the experimental workflows and relevant signaling pathways.
Caption: Derivatization and Screening Workflow.
Caption: Biological Screening Workflow.
Many indazole derivatives exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. The NF-κB and MAPK pathways are common targets.
Caption: Inhibition of NF-κB Signaling Pathway.
Caption: Inhibition of MAPK Signaling Pathway.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: Oxidation of 5-Methyl-1H-indazole-3-carbaldehyde to 5-Methyl-1H-indazole-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in medicinal chemistry. Indazole derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities, making them important scaffolds in drug discovery. This document provides a detailed protocol for the oxidation of 5-methyl-1H-indazole-3-carbaldehyde to its corresponding carboxylic acid, a valuable building block for the synthesis of bioactive molecules. The presented method is based on the Pinnick oxidation, which is well-suited for this transformation due to its mild reaction conditions and tolerance of the heterocyclic indazole core.[1][2][3][4]
Reaction Scheme
The overall transformation is the oxidation of the aldehyde functional group at the 3-position of the 5-methyl-1H-indazole to a carboxylic acid.
Caption: Oxidation of this compound.
Experimental Protocol: Pinnick Oxidation
This protocol is adapted from established procedures for the oxidation of similar heterocyclic aldehydes.[5][6]
Materials and Reagents
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized or distilled)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the solution, add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv). Stir the mixture at room temperature.
-
Preparation of Oxidant Solution: In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.
-
Addition of Oxidant: Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Work-up:
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-Methyl-1H-indazole-3-carboxylic acid.
-
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, a slight warming of the reaction mixture may be necessary. Ensure that the sodium chlorite is of good quality.
-
Low Yield: The pH of the reaction is crucial; ensure adequate buffering with sodium dihydrogen phosphate. During work-up, ensure complete precipitation of the product by adjusting the pH carefully. Multiple extractions of the aqueous layer may be required to maximize product recovery.
Data Presentation
The following table summarizes the quantitative data for a typical experimental setup.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Sodium chlorite (NaClO₂) | 5.0 equiv |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 4.0 equiv |
| 2-Methyl-2-butene | 5.0 equiv |
| Solvents | |
| tert-Butanol (t-BuOH) | Varies based on scale (e.g., 10 mL/mmol) |
| Water | Varies based on scale (e.g., 10 mL/mmol) |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours (monitored by TLC) |
| Expected Product | |
| 5-Methyl-1H-indazole-3-carboxylic acid | |
| Expected Yield | >80% (based on similar substrates) |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis of 5-methyl-1H-indazole-3-carboxylic acid.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-methyl-1H-indazole-3-carbaldehyde in Material Science
Introduction
5-methyl-1H-indazole-3-carbaldehyde is a versatile heterocyclic building block with significant potential in the realm of material science. Its rigid bicyclic structure, combined with the reactive aldehyde functionality, makes it an excellent precursor for a variety of functional materials. While its primary applications have historically been in medicinal chemistry, its unique electronic and structural properties are increasingly being explored for the development of advanced materials. The indazole moiety can act as a robust coordinating ligand, a core for fluorescent molecules, and a component in organic electronic materials.
This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound in three key areas of material science: the synthesis of ligands for luminescent metal-organic frameworks (MOFs), the development of Schiff base fluorescent sensors, and as a precursor for organic light-emitting diode (OLED) materials.
Application Note 1: Synthesis of Indazole-Based Ligands for Luminescent Metal-Organic Frameworks
The indazole core is a valuable ligand component for the construction of metal-organic frameworks (MOFs). By converting the aldehyde group of this compound to a carboxylic acid, a bitopic ligand can be synthesized. This ligand can then be reacted with various metal ions to form crystalline, porous frameworks with potential applications in gas storage, separation, and chemical sensing. The inherent luminescence of the indazole ring system can be imparted to the resulting MOF, making them suitable for applications as luminescent sensors.
Experimental Protocol: Synthesis of 5-methyl-1H-indazole-3-carboxylic acid and subsequent MOF formation
Part A: Oxidation of this compound to 5-methyl-1H-indazole-3-carboxylic acid
This protocol employs a Pinnick oxidation, which is a mild and efficient method for converting aldehydes to carboxylic acids.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in a 1:1 mixture of tert-butanol and water (40 mL).
-
Addition of Reagents: To the solution, add sodium dihydrogen phosphate (4.0 equivalents) and 2-methyl-2-butene (5.0 equivalents).
-
Preparation of Oxidant: In a separate flask, dissolve sodium chlorite (5.0 equivalents) in 10 mL of deionized water.
-
Reaction: Slowly add the sodium chlorite solution dropwise to the aldehyde solution at room temperature with vigorous stirring.
-
Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Acidification and Precipitation: Combine the aqueous layers and acidify with 1 N HCl. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-methyl-1H-indazole-3-carboxylic acid as a solid.
Part B: Solvothermal Synthesis of a Zinc-based MOF
-
Preparation of Reaction Mixture: In a 20 mL scintillation vial, combine 5-methyl-1H-indazole-3-carboxylic acid (0.1 mmol), zinc nitrate hexahydrate (0.1 mmol), and a bipyridine-like linker such as 4,4'-bipyridine (0.1 mmol).
-
Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF) to the vial.
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Heating: Seal the vial and place it in a programmable oven. Heat to 120 °C for 48 hours.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature. Colorless crystals of the MOF should form. Decant the mother liquor and wash the crystals with fresh DMF, followed by solvent exchange with ethanol.
Data Presentation: Expected Photophysical Properties
The following table summarizes the expected photophysical properties of a luminescent MOF synthesized using an indazole-based ligand, based on data from analogous systems.
| Property | Expected Value |
| Excitation Maximum (λex) | 320 - 360 nm |
| Emission Maximum (λem) | 400 - 480 nm (Blue) |
| Quantum Yield (Φ) | 0.1 - 0.5 |
| Luminescence Lifetime (τ) | 1 - 10 ns |
Visualization: MOF Synthesis Workflow
Caption: Workflow for the synthesis of a luminescent MOF.
Application Note 2: Precursors for Schiff Base Fluorescent Sensors
The aldehyde group of this compound is ideal for forming Schiff bases through condensation with primary amines. By choosing an appropriate amine partner, such as one containing a coordinating group or a fluorophore, novel chemosensors can be designed. These sensors can exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions or anions, making them useful for environmental monitoring and biological imaging.
Experimental Protocol: Synthesis of a Schiff Base Fluorescent Sensor
This protocol describes the synthesis of a Schiff base from this compound and 2-aminobenzohydrazide, designed for potential metal ion sensing.
-
Dissolution of Reactants: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask. In a separate flask, dissolve 2-aminobenzohydrazide (1.0 mmol) in 20 mL of absolute ethanol.
-
Mixing and Catalyst Addition: Add the 2-aminobenzohydrazide solution to the aldehyde solution. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Data Presentation: Representative Sensor Performance
The following table presents hypothetical performance data for a Schiff base sensor derived from an indazole-aldehyde, demonstrating its potential selectivity and sensitivity for a target metal ion (e.g., Al³⁺).
| Parameter | Value |
| Target Analyte | Al³⁺ |
| Emission Change | "Turn-on" Fluorescence |
| Limit of Detection (LOD) | 10⁻⁷ M |
| Binding Stoichiometry | 1:1 |
| Response Time | < 2 minutes |
Visualization: Schiff Base Sensor Mechanism
Caption: Mechanism of a "turn-on" Schiff base fluorescent sensor.
Application Note 3: Potential as Building Blocks for Organic Emitter Materials in OLEDs
Indazole derivatives, as analogues of widely used imidazole and carbazole compounds, hold promise for applications in organic light-emitting diodes (OLEDs). The rigid, electron-rich indazole core can be functionalized to tune its electronic properties, making it a candidate for use as an emitter or a host material in the emissive layer of an OLED. The 5-methyl group provides a site for further synthetic modification, while the core structure can be derivatized at the N1 position to attach charge-transporting moieties.
Experimental Protocol: Conceptual Synthesis of an Indazole-Based Emitter
This protocol outlines a conceptual synthetic route to a potential blue-emitting material, where a hole-transporting carbazole unit is attached to the indazole core.
-
N-Arylation of this compound:
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 mmol), 9-(4-bromophenyl)-9H-carbazole (1.1 mmol), potassium carbonate (2.0 mmol), and a copper(I) iodide catalyst (0.1 mmol) with a suitable ligand like N,N'-dimethylethylenediamine (0.2 mmol).
-
Add anhydrous dioxane as the solvent.
-
Reflux the mixture for 24-48 hours, monitoring by TLC.
-
After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield the N-arylated indazole-carbaldehyde.
-
-
Wittig or Horner-Wadsworth-Emmons Reaction:
-
The aldehyde functionality can be further extended through a C-C bond-forming reaction to attach other aromatic groups, thereby tuning the emission color. For example, a Wittig reaction with a suitable phosphonium ylide can be performed to introduce a styryl group.
-
Data Presentation: Target Properties for an OLED Emitter
This table outlines the target properties for a high-performance blue OLED emitter, which could potentially be achieved with an optimized indazole-based material.
| Property | Target Value |
| Photoluminescence Quantum Yield (PLQY) | > 80% |
| Emission Peak | 450 - 470 nm (Blue) |
| HOMO Level | -5.5 to -6.0 eV |
| LUMO Level | -2.5 to -3.0 eV |
| Triplet Energy (T₁) | > 2.7 eV (for host materials) |
Visualization: Structure of a Potential Indazole-Based OLED Emitter
Caption: Design concept for a multifunctional OLED material.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methyl-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 5-methyl-1H-indazole-3-carbaldehyde synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on the nitrosation of 5-methyl-1H-indole.
Q1: My reaction is resulting in a low or no yield of the desired product. What are the likely causes and solutions?
A1: Low or no yield in the nitrosation of 5-methyl-1H-indole can stem from several factors:
-
Incorrect Stoichiometry: An insufficient amount of the nitrosating agent is a common issue. It is recommended to use a significant excess of sodium nitrite (e.g., 8 equivalents).
-
Suboptimal Temperature: The reaction temperature is critical. The addition of the 5-methyl-1H-indole solution should be conducted at a low temperature, typically 0°C, to control the reaction rate and minimize side reactions.
-
Rapid Addition of Substrate: Adding the 5-methyl-1H-indole solution too quickly can lead to the formation of undesired byproducts. A very slow addition, for instance, over a period of 2 hours using a syringe pump, is crucial to maintain a low concentration of the indole and favor the desired reaction pathway.[1]
Q2: I am observing the formation of a dark red or brown precipitate in my reaction mixture. What is this byproduct and how can I avoid it?
A2: The formation of a dark-colored precipitate often indicates the production of dimeric byproducts.[1] This occurs due to the high reactivity of the electron-rich 5-methyl-1H-indole. To minimize dimerization, it is essential to:
-
Employ Slow Addition: As mentioned above, a slow and controlled addition of the indole solution to the nitrosating mixture is the most effective way to prevent the indole from reacting with itself.
-
Maintain Low Temperature: Keeping the reaction temperature at 0°C during the addition phase helps to suppress the rate of this side reaction.[1]
Q3: The reaction appears to be incomplete, even after the recommended reaction time. What can I do to drive it to completion?
A3: If the reaction is sluggish, consider the following adjustments:
-
Increase Reaction Time: After the slow addition at 0°C, allow the reaction to stir at room temperature for an extended period, for example, 12 hours or more, while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Gentle Heating: In some cases, gentle heating (e.g., to 50°C) after the addition is complete can help to drive the reaction to completion. However, this should be done cautiously and monitored closely to avoid potential decomposition of the product or an increase in side reactions.
Q4: How can I effectively purify the crude this compound?
A4: The most common and effective methods for purification are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts. A typical stationary phase is silica gel, with an eluent system such as petroleum ether/ethyl acetate (e.g., 8:2 v/v).[1]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step. Suitable solvents should be screened to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Quantitative Data Summary
The yield of 1H-indazole-3-carboxaldehyde synthesis via nitrosation is highly dependent on the electronic nature of the substituent on the indole ring and the reaction conditions. The following table summarizes representative yields for various substituted indoles.
| Starting Indole | Substituent Position | Electronic Nature | Yield (%) | Key Reaction Conditions | Reference |
| Indole (unsubstituted) | - | - | 99 | Stir for 3h at room temperature after addition. | [2] |
| 5-Bromoindole | 5 | Electron-withdrawing (halogen) | 72 | Slow addition at 0°C. | [2] |
| 6-Fluoroindole | 6 | Electron-withdrawing (halogen) | 84 | Stir for 5h at room temperature after addition. | [2] |
| 5-Methoxyindole | 5 | Electron-donating | 91 | Optimized slow addition protocol. | [2] |
| 7-Methyl-indole | 7 | Electron-donating | ~72 | Slow addition at 0°C, then 12h at room temperature. | [1] |
| 6-Nitroindole | 6 | Electron-withdrawing | ~77 | Addition at 20°C, then stir for 90 min. | [2] |
| 5-Nitroindole | 5 | Electron-withdrawing | Not specified | Addition at 0°C, then heat at 80°C for 6h. | [2] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via Nitrosation of 5-methyl-1H-indole (Adapted from Chevalier et al.)
This protocol is adapted from an optimized procedure for the nitrosation of indoles and is expected to provide a good yield for the 5-methyl analog.[3][4][5][6]
Materials:
-
5-methyl-1H-indole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 2N solution
-
Deionized Water
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Slowly add 2N HCl (2.7 mmol) to the solution while maintaining the temperature at 0°C.
-
Stir the mixture under an argon atmosphere for 10 minutes.
-
Preparation of the Substrate Solution: In a separate flask, dissolve 5-methyl-1H-indole (1 mmol) in DMF (3 mL).
-
Slow Addition: Using a syringe pump, add the 5-methyl-1H-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate, 8:2 v/v) to obtain this compound.
Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the reaction pathway for the nitrosation of 5-methyl-1H-indole and the general experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the nitrosation of 5-methyl-1H-indole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
purification of crude 5-methyl-1H-indazole-3-carbaldehyde by column chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 5-methyl-1H-indazole-3-carbaldehyde by column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of this compound and related indazole derivatives is silica gel (230-400 mesh).[1][2][3][4] Alumina can also be considered as an alternative stationary phase.[5]
Q2: What is a good starting solvent system (eluent) for the column chromatography of this compound?
A2: A good starting eluent system is a mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent like ethyl acetate.[1][2][6] A common starting ratio to explore is in the range of 8:2 to 7:3 (petroleum ether:ethyl acetate).[3]
Q3: How do I determine the optimal solvent system for my specific crude sample?
A3: The optimal solvent system should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[1][5] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound, which generally provides good separation from impurities.[1]
Q4: What are some potential impurities I might encounter in my crude this compound?
A4: Potential impurities can include unreacted starting materials from the synthesis, isomeric byproducts, and dimeric byproducts. The formation of such impurities can be influenced by the synthetic route used to prepare the indazole.
Q5: How can I visualize the compound on a TLC plate?
A5: this compound can typically be visualized under UV light at 254 nm.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The solvent system (eluent) has suboptimal polarity. | Perform a thorough TLC analysis with various solvent ratios to find an eluent that provides good separation. Aim for an Rf value of 0.2-0.3 for the target compound.[1][5] Consider using a solvent gradient during elution, starting with a less polar mixture and gradually increasing the polarity.[1][5] |
| The compound is not eluting from the column. | The eluent is too non-polar. | Gradually increase the polarity of the solvent system. For a petroleum ether/ethyl acetate system, increase the percentage of ethyl acetate.[5] |
| The compound is eluting too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., petroleum ether). |
| Streaking or tailing of the spot on TLC and broad peaks on the column. | The compound may be acidic or basic, leading to strong interactions with the silica gel. The compound might be degrading on the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, triethylamine can be used. To check for degradation, spot the compound on a TLC plate, let it sit for an hour, and then develop it to see if new spots have appeared. |
| Low recovery of the purified compound. | The compound may be partially insoluble in the loading solvent. The compound may be adhering irreversibly to the silica gel. | Ensure the crude material is fully dissolved in a minimal amount of solvent before loading. Dry loading the sample onto a small amount of silica gel can also be effective.[1] If irreversible adsorption is suspected, consider switching to a different stationary phase like alumina.[5] |
Quantitative Data Summary
The following table provides illustrative quantitative data for the purification of a substituted 1H-indazole-3-carbaldehyde by flash column chromatography. These values can serve as a general guideline for the purification of this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for this class of compounds.[1][2][3][4] |
| Crude Material Loading | 1 g | A 40-80 g pre-packed column is generally suitable for this amount.[1] |
| TLC Solvent System | Petroleum Ether:Ethyl Acetate (8:2) | This ratio often provides a good starting point for achieving the target Rf.[3] |
| Target Rf Value | 0.2 - 0.3 | Optimal for good separation on the column.[1] |
| Elution Method | Gradient Elution | e.g., 10% to 40% Ethyl Acetate in Petroleum Ether over 10-15 column volumes.[1] |
| Typical Purity | >95% | Purity can be assessed by HPLC or NMR. |
| Typical Yield | 70-90% | Dependent on the purity of the crude material and the success of the separation. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a detailed methodology for the purification of crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes), HPLC grade
-
Ethyl acetate, HPLC grade
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Standard laboratory glassware (flasks, beakers, etc.)
-
Rotary evaporator
2. TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a petroleum ether:ethyl acetate solvent system (e.g., start with 8:2).
-
Visualize the spots under a UV lamp at 254 nm.[1]
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the main product spot.[1]
3. Column Preparation:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the chromatography column and allow the silica to pack under gravity, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude material) to the solution.
-
Concentrate the mixture using a rotary evaporator until a free-flowing powder is obtained.[1]
-
Carefully add the dry sample onto the sand layer in the column.
5. Elution and Fraction Collection:
-
Carefully add the eluent (the optimized solvent system from TLC) to the column.
-
Begin collecting fractions.
-
If using a gradient, start with a lower polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[1]
-
Monitor the collected fractions by TLC to identify those containing the pure product.
6. Isolation of Pure Compound:
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
minimizing side-product formation in the nitrosation of 5-methyl-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the nitrosation of 5-methyl-indole.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired product in the nitrosation of 5-methyl-indole?
The primary desired product is typically 3-nitroso-5-methyl-indole . The electron-donating nature of the methyl group at the 5-position increases the electron density at the C3 position, making it the most favorable site for electrophilic attack by the nitrosating agent.
Q2: What are the most common side-products observed during the nitrosation of 5-methyl-indole?
The most common side-products include:
-
Dimeric and Trimeric Species: These arise from the reaction of the initially formed 3-nitroso-5-methyl-indole with unreacted 5-methyl-indole.[1]
-
N-Nitrosoindole: Nitrosation can also occur on the indole nitrogen, leading to the formation of 1-nitroso-5-methyl-indole.[2][3]
-
Oxidation Products: Under certain conditions, oxidation of the indole ring or the methyl group may occur, leading to various oxidized byproducts.
-
Rearrangement Products: The initial 3-nitrosoindole can undergo rearrangement to form other structures, such as indazole-3-carboxaldehydes, particularly under specific reaction conditions.[4]
Q3: Which nitrosating agents are commonly used for the nitrosation of indoles?
Common nitrosating agents include:
-
Nitrous acid (HNO₂): Typically generated in situ from sodium nitrite (NaNO₂) and a protic acid (e.g., HCl, H₂SO₄).[4]
-
Alkyl nitrites: Such as isoamyl nitrite or tert-butyl nitrite.
-
Dinitrogen trioxide (N₂O₃): A powerful nitrosating agent.
-
Nitrosonium tetrafluoroborate (NOBF₄): A stable nitrosonium salt.
-
Nitrosyl chloride (NOCl): A reactive nitrosating agent.
The choice of nitrosating agent can significantly impact the reaction's selectivity and the formation of side-products.
Troubleshooting Guides
Issue 1: Low Yield of 3-Nitroso-5-Methyl-Indole
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Perform the reaction at low temperatures (e.g., 0-5 °C) to improve selectivity and reduce the formation of degradation products. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the nitrosating agent. An excess may lead to over-reaction and side-product formation, while an insufficient amount will result in incomplete conversion. Start with a slight excess (e.g., 1.1-1.2 equivalents) and optimize. |
| Inefficient Nitrosating Agent | The choice of nitrosating agent is crucial. For C3-nitrosation, in situ generated nitrous acid is common. Consider screening other nitrosating agents like alkyl nitrites under neutral or mildly acidic conditions to see if yields improve. |
| Decomposition of the Product | The 3-nitrosoindole product can be unstable. Ensure prompt work-up and purification after the reaction is complete. Avoid prolonged exposure to strong acids or high temperatures during work-up. |
Issue 2: High Levels of Dimer/Trimer Formation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Local Concentration of Indole | The primary cause of dimerization is the reaction of the 3-nitroso product with unreacted 5-methyl-indole. To minimize this, use a slow addition method where a solution of 5-methyl-indole is added dropwise to the nitrosating agent solution.[4] This maintains a low concentration of the indole starting material. |
| Reaction Solvent | The choice of solvent can influence the rate of dimerization. A solvent that poorly solubilizes the starting material might lead to localized high concentrations. Ensure 5-methyl-indole is fully dissolved before addition. |
Issue 3: Significant Formation of N-Nitroso-5-Methyl-Indole
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reaction Conditions Favoring N-Nitrosation | N-nitrosation can be favored under certain conditions. The use of specific nitrosating agents or reaction in the absence of a strong acid might promote N-nitrosation.[2][3] If N-nitrosation is a major issue, consider performing the reaction under acidic conditions which can favor C3-nitrosation. |
| Steric Hindrance at C3 | While unlikely for 5-methyl-indole, significant steric hindrance at the C3 position could favor N-nitrosation. This is more of a concern for indoles with bulky substituents at C2 or C4. |
Experimental Protocols
General Protocol for C3-Nitrosation of 5-Methyl-Indole
This protocol is a general guideline and should be optimized for specific experimental setups.
Materials:
-
5-methyl-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, e.g., 2 M)
-
Anhydrous solvent (e.g., ethanol, methanol, or a mixture like DMF/water)[4]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (1.1-1.5 equivalents) in the chosen solvent system and cool to 0 °C in an ice bath.
-
Slowly add the acid (e.g., HCl) to the cooled nitrite solution. Stir the mixture at 0 °C for 10-15 minutes.
-
Addition of 5-Methyl-Indole: Prepare a solution of 5-methyl-indole (1 equivalent) in the same solvent.
-
Using a syringe pump, add the 5-methyl-indole solution dropwise to the nitrosating mixture over a period of 1-2 hours while maintaining the temperature at 0 °C.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water or a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Effect on C3-Nitrosation | Effect on Side-Product Formation | Recommendation |
| Temperature | Lower temperatures generally favor selectivity. | Higher temperatures can increase dimerization and decomposition. | Maintain low temperatures (0-5 °C). |
| Rate of Addition | - | Slow addition minimizes dimerization.[4] | Use a syringe pump for slow, controlled addition. |
| pH / Acidity | Acidic conditions are typically required to generate the active nitrosating species from nitrite. | Very strong acidity can lead to degradation. Neutral pH might favor N-nitrosation. | Use a controlled amount of acid (e.g., 2-3 equivalents). |
| Concentration | - | Higher concentrations can increase the rate of bimolecular side reactions like dimerization. | Use dilute conditions. |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to monitor the reaction progress and quantify the product and major side-products.
Table 2: Starting HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid.[5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where both the starting material and the products absorb (e.g., 280 nm and 350 nm).[6] |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural confirmation of the desired product and the identification of side-products. The chemical shifts will be influenced by the position of the nitroso group.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for identifying the molecular weights of the products and side-products, aiding in their identification.
Visualizations
Caption: Reaction pathways in the nitrosation of 5-methyl-indole.
Caption: Troubleshooting workflow for low yield in 5-methyl-indole nitrosation.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some products from nitrosation of indoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. CN110526855B - A kind of preparation method of 3-nitroso-substituted indole derivatives - Google Patents [patents.google.com]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Scaling Up 5-Methyl-1H-indazole-3-carbaldehyde Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of 5-methyl-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling up the synthesis of this compound from 5-methyl-indole?
A1: The most critical step is the nitrosation of 5-methyl-indole. Due to the electron-donating nature of the methyl group, the 5-methyl-indole ring is highly activated, which can lead to the formation of dimeric and other side products.[1][2] Careful control of the reaction conditions, particularly temperature and the rate of addition of the starting material, is paramount for a successful scale-up.[2][3]
Q2: What are the common side products, and how can their formation be minimized?
A2: A common side reaction is the formation of deep red-colored dimeric byproducts.[1][2] This occurs from the nucleophilic addition of unreacted 5-methyl-indole to a reaction intermediate. To minimize this, a "reverse addition" technique is recommended, where the 5-methyl-indole solution is added slowly to the nitrosating mixture.[1][4] This maintains a low concentration of the indole throughout the reaction, favoring the desired product formation.[2]
Q3: The reaction is sluggish or does not go to completion. What can be done?
A3: If the reaction is slow to complete after the initial addition at low temperature, gentle heating can be applied.[1] The reaction mixture can be warmed to room temperature and stirred for an extended period (e.g., 12 hours) or gently heated to around 50°C.[1][2] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential degradation of the product at higher temperatures.
Q4: How can I confirm the identity and purity of the final product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of this compound. For instance, in the related 7-methyl-1H-indazole-3-carboxaldehyde, a characteristic ¹H NMR signal for the aldehyde proton appears around 10.31 ppm, and the methyl group signal is observed around 2.62 ppm.[2] Similar characteristic peaks would be expected for the 5-methyl isomer.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incorrect stoichiometry of reagents. 2. Reaction temperature too high during addition. 3. Rapid addition of 5-methyl-indole. | 1. Use a significant excess of sodium nitrite (e.g., 8 equivalents).[1][2] 2. Maintain the reaction temperature strictly at 0°C during the addition of 5-methyl-indole.[1][3] 3. Add the 5-methyl-indole solution very slowly (e.g., over 2 hours) using a syringe pump to minimize side reactions.[1][3] |
| Formation of a Dark Red or Brown Precipitate | Formation of dimeric byproducts due to the high reactivity of the electron-rich 5-methyl-indole.[1][2] | This is a common side reaction. Ensure slow, controlled addition of the indole at low temperatures to favor the desired reaction pathway. The byproduct can often be separated during column chromatography.[2] |
| Incomplete Reaction | Insufficient reaction time or temperature after the addition of the indole. | After the slow addition at 0°C, allow the reaction to stir at room temperature for at least 12 hours.[3] Gentle heating (e.g., to 50°C) can drive the reaction to completion, but this should be carefully monitored to prevent decomposition.[1] |
| Difficulty in Product Purification | The product and byproducts may have similar polarities. | Utilize column chromatography on silica gel for purification. A gradient elution using a solvent system like petroleum ether and ethyl acetate is often effective.[3] |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from optimized procedures for similar indole derivatives.[1][3]
1. Preparation of the Nitrosating Mixture:
-
In a suitable reaction vessel, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and Dimethylformamide (DMF).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add 2N Hydrochloric acid (HCl, 2.7 equivalents) to the solution while maintaining the temperature at 0°C.
-
Stir the mixture for 10 minutes at 0°C.
2. Addition of 5-Methyl-indole:
-
In a separate flask, prepare a solution of 5-methyl-indole (1 equivalent) in DMF.
-
Using a syringe pump, add the 5-methyl-indole solution dropwise to the vigorously stirred nitrosating mixture over a period of 2 hours. It is critical to maintain the reaction temperature at 0°C throughout the addition.
3. Reaction Completion:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Alternatively, to reduce the reaction time, the mixture can be gently heated to 50°C for 3 to 5 hours.[1] Monitor the reaction progress by TLC.
4. Work-up and Purification:
-
Once the reaction is complete, extract the mixture multiple times with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., petroleum ether/ethyl acetate).
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for Indazole-3-carbaldehyde Synthesis
| Parameter | Optimized Condition | Rationale | Reference |
| Reagents | 5-methyl-indole, Sodium Nitrite, Hydrochloric Acid | Common starting materials for nitrosation-based synthesis. | [1] |
| Stoichiometry | 8 equiv. NaNO₂, 2.7 equiv. HCl | An excess of the nitrosating agent ensures complete conversion. | [1] |
| Addition Method | Slow, reverse addition of indole to the nitrosating mixture | Minimizes the concentration of reactive indole, thus reducing dimer formation. | [1][4] |
| Addition Temperature | 0°C | Controls the exothermic reaction and reduces side product formation. | [1][3] |
| Reaction Time | 12 hours at room temperature or 3-5 hours at 50°C | Allows the reaction to proceed to completion. | [1][3] |
| Solvent | DMF/Water | A suitable solvent system for the reagents. | [1][3] |
Visualizations
Experimental Workflow for Optimized Synthesis
Caption: Workflow for the optimized synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
troubleshooting failed reactions involving 5-methyl-1H-indazole-3-carbaldehyde
Welcome to the technical support center for 5-methyl-1H-indazole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate. The aldehyde functionality allows for a variety of subsequent reactions, including:
-
Oxidation to form 5-methyl-1H-indazole-3-carboxylic acid.
-
Reductive amination to introduce amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.[1][2]
-
Knoevenagel condensation with active methylene compounds to yield α,β-unsaturated products.[3]
-
Cyclization reactions to construct fused heterocyclic systems like oxazoles, thiazoles, and benzimidazoles.[1][3]
Q2: What are the typical methods for synthesizing this compound?
A2: The most common synthetic route is the nitrosation of the corresponding 5-methyl-indole.[1][4][5] This reaction involves the conversion of the indole to the indazole-3-carboxaldehyde under mildly acidic conditions.
Q3: What are the key safety precautions to consider when working with this compound and its reactions?
A3: As with any chemical research, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Specific hazards may be associated with the reagents used in subsequent reactions. For instance, nitrosating agents can be hazardous, and many organic solvents are flammable and toxic. Always consult the Safety Data Sheet (SDS) for all chemicals used in your experiments.
Troubleshooting Guides
Problem 1: Low or No Yield in the Nitrosation of 5-methyl-indole to this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Degradation of Sodium Nitrite | Use a fresh, high-purity source of sodium nitrite.[6] |
| Incorrect Reaction Temperature | Maintain the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the reaction rate and prevent side reactions. Some protocols may require warming to 50°C or even 80°C for less reactive indoles, but this should be done cautiously after the initial addition.[1][6][7] |
| Sub-optimal Acidity | The concentration of the acid (e.g., HCl) is critical. The use of a slightly acidic environment is key for the conversion.[1][4] |
| Formation of Dimeric Byproducts | A common side reaction is the formation of deep red-colored dimers. To minimize this, employ a "reverse addition" method where the indole solution is added slowly to the nitrosating mixture. This keeps the indole concentration low and reduces dimerization.[1][6] |
| Incomplete Reaction | For electron-neutral or slightly electron-deficient indoles, a higher temperature (e.g., 50°C) after the initial addition may be required to drive the reaction to completion.[1] Monitor the reaction progress using TLC or LC-MS.[6][8] |
Problem 2: Formation of N-1 and N-2 Regioisomers during N-Alkylation Reactions
Possible Causes and Solutions:
A significant challenge in the chemistry of indazoles is controlling the regioselectivity of N-alkylation, leading to a mixture of N-1 and N-2 isomers.[7]
| Parameter | Recommendation for Favoring N-1 Alkylation |
| Base and Solvent | The choice of base and solvent system is critical in controlling regioselectivity.[7] A method using indazole-3-carboxylic acid as the starting material with a suitable base has been shown to provide selective alkylation at the N1-position.[9][10] |
| Steric Hindrance | Bulky substituents at the C3 position can sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.[7] |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation reaction.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrosation of 5-methyl-indole (Adapted from Chevalier et al.)[6]
This protocol utilizes a reverse addition to minimize side product formation.
Materials:
-
5-methyl-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrosating Mixture: In a round-bottomed flask under an argon atmosphere, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (1.6 mL) and DMF. Cool the solution to 0°C in an ice bath.
-
Slowly add 2 N aqueous HCl (3.5 mL, 7 mmol) and stir for 10 minutes.
-
Preparation of Substrate Solution: In a separate flask, dissolve 5-methyl-indole (1 mmol) in DMF (3 mL).
-
Reverse Addition: Add the 5-methyl-indole solution to the nitrosating mixture at 0°C very slowly over a period of 2 hours using a syringe pump.
-
Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir for up to 48 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.
Protocol 2: Oxidation of this compound to 5-methyl-1H-indazole-3-carboxylic acid (General Procedure)[8]
Materials:
-
This compound
-
tert-Butanol
-
Water
-
Sodium dihydrogen phosphate
-
2-methyl-2-butene
-
Sodium chlorite
-
Saturated aqueous sodium sulfite solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.
-
In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. diva-portal.org [diva-portal.org]
Technical Support Center: Synthesis of 5-methyl-1H-indazole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-methyl-1H-indazole-3-carbaldehyde. This guide details alternative synthetic routes, offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative synthetic routes to this compound?
A1: The primary alternative synthetic routes include the nitrosation of 5-methyl-indole, direct formylation of 5-methyl-1H-indazole via lithiation, and a multi-step approach involving the oxidation of (5-methyl-1H-indazol-3-yl)methanol. Another potential, though less direct, route is a Vilsmeier-Haack type reaction starting from 2,4-dimethylaniline.
Q2: I am experiencing low yields in the nitrosation of 5-methyl-indole. What are the likely causes and how can I improve it?
A2: Low yields in the nitrosation of indoles can stem from several factors. A common issue is the formation of dimeric byproducts. To mitigate this, ensure a slow and controlled addition of the 5-methyl-indole solution to the nitrosating mixture at a low temperature (e.g., 0 °C). Additionally, insufficient reaction time or suboptimal temperature after the initial addition can lead to incomplete conversion. Monitoring the reaction by TLC and adjusting the reaction time or temperature accordingly is crucial. The stoichiometry of the reagents, particularly the equivalents of sodium nitrite and acid, should also be carefully controlled as per optimized protocols.
Q3: My attempt at Vilsmeier-Haack formylation of 5-methyl-1H-indazole was unsuccessful. Why did it fail?
A3: Direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is known to be generally ineffective. The indazole nucleus is not sufficiently electron-rich to react with the Vilsmeier reagent under standard conditions. Alternative strategies, such as the nitrosation of the corresponding indole or a lithiation/formylation sequence, are recommended for introducing a formyl group at the C3 position.
Q4: What are the key challenges in the lithiation and formylation of 5-methyl-1H-indazole?
A4: The main challenges are ensuring completely anhydrous reaction conditions and achieving the desired regioselectivity. The presence of any moisture will quench the organolithium reagent, leading to reaction failure. Therefore, all glassware, solvents, and reagents must be rigorously dried. Regioselectivity of the lithiation can also be a concern, as deprotonation could potentially occur at other positions on the indazole ring. The use of directing groups or careful optimization of the base and reaction temperature can help control the regioselectivity.
Q5: How can I confirm the formation of the desired this compound and assess its purity?
A5: The identity and purity of the final product can be confirmed using a combination of analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will provide structural information. Mass spectrometry (MS) will confirm the molecular weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) against a reference standard if available.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Nitrosation of Indole | 5-methyl-indole | NaNO₂, HCl, DMF | Good to Excellent (70-95% for analogous indoles) | One-pot reaction, well-documented, tolerant of various functional groups. | Potential for dimer formation, requires careful control of reaction conditions. |
| Lithiation & Formylation | 5-methyl-1H-indazole | n-BuLi or LDA, DMF | Moderate to Good (Variable) | Direct C-H functionalization. | Requires strictly anhydrous conditions, potential regioselectivity issues. |
| Oxidation of Alcohol | (5-methyl-1H-indazol-3-yl)methanol | MnO₂, PCC, or other oxidizing agents | Good to Excellent | Utilizes standard and reliable oxidation reactions. | Two-step process requiring prior synthesis of the alcohol precursor. |
| Vilsmeier-Haack Type Reaction | 2,4-dimethylaniline | POCl₃, DMF | Good (Reported up to 88% for the indole analogue) | Utilizes readily available starting materials. | Indirect route, may require optimization for the indazole synthesis. |
Experimental Protocols & Troubleshooting
Route 1: Nitrosation of 5-methyl-indole
This method is often the most direct and highest-yielding approach.
Caption: Workflow for the nitrosation of 5-methyl-indole.
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2N aqueous HCl (2.7 mmol) to the solution.
-
Stir the resulting mixture for 10 minutes at 0 °C.
-
Addition of 5-methyl-indole: In a separate flask, prepare a solution of 5-methyl-indole (1.0 mmol) in DMF (3 mL).
-
Using a syringe pump, add the 5-methyl-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
| Issue | Possible Cause(s) | Solution(s) |
| Low Yield | - Formation of dimeric byproducts.- Incomplete reaction. | - Ensure slow, controlled addition of the indole at 0 °C.- Increase stirring time at room temperature or gently warm the reaction mixture (e.g., to 40-50 °C) after the addition is complete. |
| Multiple Spots on TLC | - Presence of starting material and byproducts. | - Optimize reaction time and temperature.- Ensure efficient purification by column chromatography. |
| Dark-colored Reaction Mixture | - Formation of polymeric side products. | - This is common in nitrosation reactions. The color should be removed during work-up and purification. |
Route 2: Lithiation and Formylation of 5-methyl-1H-indazole
This route offers a direct C-H functionalization approach.
stability issues of 5-methyl-1H-indazole-3-carbaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-methyl-1H-indazole-3-carbaldehyde in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter, their probable causes, and recommended solutions.
Issue 1: Your solution of this compound changes color (e.g., turns yellow or brown) over time.
-
Probable Cause 1: Oxidation. Aromatic aldehydes are susceptible to oxidation, especially when exposed to air. The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (5-methyl-1H-indazole-3-carboxylic acid), which may lead to discoloration.
-
Solution:
-
Prepare solutions fresh whenever possible.
-
Use deoxygenated solvents. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use.
-
Store solutions under an inert atmosphere (nitrogen or argon).
-
Avoid prolonged exposure to ambient air.
-
-
Probable Cause 2: Photodegradation. Indazole derivatives can be sensitive to light. Exposure to UV or even ambient light can lead to degradation and the formation of colored byproducts.
-
Solution:
-
Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize the exposure of your experimental setup to direct light.
-
Issue 2: You observe unexpected peaks in your analytical chromatography (e.g., HPLC, LC-MS).
-
Probable Cause 1: Degradation of the parent compound. The appearance of new peaks is a strong indicator of degradation.
-
Solution:
-
Identify Degradation Products: Use LC-MS to obtain mass information about the new peaks. Common degradation products to consider are:
-
Oxidation Product: 5-methyl-1H-indazole-3-carboxylic acid.
-
Photodegradation Product: Potential rearrangement to a benzimidazole derivative.
-
-
Prevent Degradation: Follow the recommendations for preventing oxidation and photodegradation mentioned in Issue 1.
-
-
Probable Cause 2: Reaction with the solvent. Protic solvents, especially under certain pH conditions, might react with the aldehyde.
-
Solution:
-
Whenever possible, use aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions.
-
If aqueous solutions are necessary, prepare them fresh and use them immediately. Consider buffering the solution to a neutral or slightly acidic pH, as aldehydes can be more reactive under basic conditions.
-
Issue 3: Inconsistent or poor results in your reactions involving this compound.
-
Probable Cause: Degradation of the starting material. If the compound has degraded in solution before being used in a reaction, it will lead to lower yields and the formation of side products.
-
Solution:
-
Confirm Purity: Before use, confirm the purity of your this compound solution using a suitable analytical method like HPLC-UV.
-
Fresh is Best: Always use freshly prepared solutions for the best results in your synthetic protocols.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store solid this compound?
-
A1: The solid compound should be stored in a tightly sealed container in a cool (2-8°C), dry place, and preferably under an inert atmosphere (argon or nitrogen) to minimize oxidation and moisture exposure.
-
-
Q2: What is the best way to prepare and store solutions of this compound?
-
A2: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, dissolve the compound in a high-purity aprotic solvent (e.g., DMSO, ACN), store in amber vials to protect from light, purge with an inert gas, and keep at low temperatures (2-8°C).
-
Stability in Different Conditions
-
Q3: How does pH affect the stability of this compound in aqueous solutions?
-
A3: While specific data for this compound is limited, the aldehyde group can be more susceptible to reactions at different pH values. Generally, neutral to slightly acidic conditions are preferred. Basic conditions may promote Cannizzaro-type reactions or other degradative pathways. It is advisable to perform preliminary stability studies at your intended experimental pH.
-
-
Q4: What is the impact of temperature on the stability of solutions?
-
A4: Elevated temperatures can accelerate the degradation of aromatic aldehydes.[1] It is recommended to avoid heating solutions of this compound unless required for a specific reaction, and in such cases, the duration of heating should be minimized. Store solutions at 2-8°C for short-term storage.
-
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Solutions
| Solvent Type | Recommended Solvents | Storage Temperature | Atmosphere | Light Protection |
| Aprotic | DMSO, Acetonitrile (ACN), Tetrahydrofuran (THF) | 2-8°C | Inert (N₂ or Ar) | Amber vials |
| Protic | Methanol, Ethanol | 2-8°C (very short-term) | Inert (N₂ or Ar) | Amber vials |
| Aqueous | Buffered solutions (pH 6-7) | Prepare fresh | N/A | Amber vials |
Table 2: Potential Degradation Products and Their Identification
| Degradation Pathway | Potential Product | Analytical Method for Identification |
| Oxidation | 5-methyl-1H-indazole-3-carboxylic acid | LC-MS (look for [M+H]⁺ or [M-H]⁻ corresponding to the carboxylic acid) |
| Photodegradation | Benzimidazole derivatives | LC-MS/MS (fragmentation patterns may indicate ring rearrangement) |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of the solid in a clean, dry vial.
-
Add the desired volume of a suitable aprotic solvent (e.g., DMSO or ACN) to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If not for immediate use, purge the vial with an inert gas (nitrogen or argon) before sealing.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: HPLC Method for Purity and Stability Assessment
This protocol provides a general starting point for HPLC analysis. Method optimization may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dilute the stock solution in the initial mobile phase composition to a suitable concentration (e.g., 10-50 µg/mL).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: N-Alkylation of 5-methyl-1H-indazole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of 5-methyl-1H-indazole-3-carbaldehyde.
Troubleshooting Guide
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
The most common challenge in the N-alkylation of indazoles is controlling the regioselectivity, often resulting in a mixture of N1 and N2 alkylated products.[1][2][3][4] The ratio of these isomers is influenced by a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[2][3][5]
Potential Causes and Suggested Solutions:
| Potential Cause | Suggested Solution(s) |
| Suboptimal Base/Solvent Combination: The choice of base and solvent is a critical factor in directing the alkylation.[3] | For N1-selectivity , the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for a range of indazole substrates.[1][2][3][5][6] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[3] For N2-selectivity , specific conditions are required. One highly selective method is the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds.[7][8] Mitsunobu conditions have also been shown to favor N2-alkylation.[5] |
| Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent can influence the N1/N2 ratio. | Simple alkyl halides (e.g., bromides) are commonly used. For thermodynamically controlled N1-alkylation, α-halo carbonyl or β-halo ester electrophiles can be effective as they can lead to an equilibrium favoring the more stable N1-substituted product.[3][5] |
| Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. | Lower temperatures may favor the kinetically controlled product, while higher temperatures can promote equilibration to the thermodynamically more stable isomer, which is often the N1-alkylated product.[9] |
Issue 2: Low Reaction Yield
Low yields can be attributed to incomplete reactions, side product formation, or difficulties in isolating the desired product.
Potential Causes and Suggested Solutions:
| Potential Cause | Suggested Solution(s) |
| Inefficient Deprotonation: The indazole may not be fully deprotonated before the addition of the alkylating agent. | When using NaH, ensure it is a fresh, high-quality dispersion. Allow sufficient time for the deprotonation to occur before adding the alkylating agent. Consider using stronger bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) in THF, which have shown excellent regioselectivity for N1-alkylation.[10] |
| Side Reactions: The aldehyde group at the C3 position can potentially undergo side reactions under basic conditions. | Protect the aldehyde group as an acetal before performing the N-alkylation. The protecting group can be removed under acidic conditions after the alkylation is complete. |
| Difficult Purification: The N1 and N2 isomers can be difficult to separate, leading to loss of material during purification.[1][2] | Optimize column chromatography conditions (e.g., different solvent systems or stationary phases). Recrystallization from a mixed solvent system (e.g., acetone/water, ethanol/water) can also be an effective method for separating the isomers.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether N1 or N2 alkylation occurs?
A1: The regiochemical outcome of the N-alkylation of this compound is primarily determined by:
-
Choice of Base and Solvent: This is often the most critical factor. For instance, NaH in THF strongly favors N1-alkylation.[1][2][3][5][6]
-
Substituents on the Indazole Ring: Both electronic and steric effects of the substituents play a role. The 3-carbaldehyde group is an electron-withdrawing group which can influence the nucleophilicity of the nitrogen atoms.
-
The Alkylating Agent: The nature and reactivity of the alkylating agent can also impact the N1/N2 ratio.
-
Reaction Temperature and Time: These parameters can influence whether the reaction is under kinetic or thermodynamic control.[9]
Q2: How can I confirm the regiochemistry of my alkylated product?
A2: The most reliable method for determining the site of alkylation is through nuclear magnetic resonance (NMR) spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).[5]
-
For an N1-alkylated product, you would expect to see a correlation between the protons of the alkyl group's CH2 adjacent to the ring and the C7a carbon of the indazole core.
-
For an N2-alkylated product, a correlation should be observed between the protons of the alkyl group's CH2 adjacent to the ring and the C3 carbon of the indazole core.[5]
Q3: Is there a general protocol for favoring N1-alkylation?
A3: Yes, a widely reported and effective method for achieving high N1-selectivity is based on thermodynamic control.
Experimental Protocol: N1-Selective Alkylation
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 mmol) dropwise to the mixture.
-
Monitor the reaction by TLC or LC-MS. The reaction can be stirred at room temperature or gently heated (e.g., 50 °C) to drive it to completion.[12]
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Q4: What conditions favor the formation of the N2-alkylated isomer?
A4: While often the minor product under standard basic conditions, specific methods can be employed to selectively obtain the N2-isomer.
Experimental Protocol: N2-Selective Alkylation (using Diazo Compounds)
-
In a sealed tube, dissolve the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL).
-
Add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).
-
Stir the reaction mixture at 50 °C until completion as monitored by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
Data Summary
The following table summarizes the general influence of reaction conditions on the regioselectivity of indazole N-alkylation, based on studies of various substituted indazoles.
| Base | Solvent | Typical N1:N2 Ratio | Selectivity | Reference(s) |
| NaH | THF | High (e.g., >99:1 for some substrates) | N1 | [1][2][5] |
| K₂CO₃ | DMF | Variable, often poor (e.g., 58:42) | Mixture | [13] |
| Cs₂CO₃ | DMF | Variable, often poor (e.g., 1.4:1) | Mixture | [10] |
| NaHMDS | THF | High (e.g., >99:1) | N1 | [10] |
| TfOH (catalyst) | DCE | High (e.g., up to 0:100) | N2 | [7] |
| Mitsunobu (DIAD/PPh₃) | THF | Favors N2 (e.g., 1:2.5) | N2 | [5] |
Note: Ratios are highly dependent on the specific indazole substrate and alkylating agent.
Visual Guides
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. connectjournals.com [connectjournals.com]
- 10. d-nb.info [d-nb.info]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
removing impurities from commercially sourced 5-methyl-1H-indazole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of commercially sourced 5-methyl-1H-indazole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially sourced this compound?
A1: The most common impurities often depend on the synthetic route used by the manufacturer. A prevalent method for synthesizing indazole-3-carbaldehydes is the nitrosation of the corresponding indole (in this case, 5-methylindole). This reaction is known to produce colored, dimeric byproducts, which are often the primary impurities.[1][2] Unreacted starting materials or reagents may also be present in trace amounts.
Q2: What are the recommended methods for purifying this compound?
A2: The two most effective and commonly used purification methods are column chromatography and recrystallization.[3][4] The choice between these methods depends on the impurity profile, the quantity of the material to be purified, and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[3][4] By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A suitable eluent for TLC can be a mixture of petroleum ether and ethyl acetate.
Q4: What analytical techniques can be used to assess the final purity of this compound?
A4: The purity of the final product can be determined using several analytical methods. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any remaining organic impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for confirming the molecular weight of the compound and identifying impurities.[5]
Troubleshooting Guides
Column Chromatography Purification
Problem 1: Poor separation of the product from impurities.
-
Possible Cause: The solvent system (eluent) has suboptimal polarity.
-
Solution:
-
TLC Optimization: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of petroleum ether/ethyl acetate or chloroform/methanol) to find an eluent that provides good separation (a difference in Rf values) between your product and the impurities.[4]
-
Gradient Elution: Employ a gradient elution instead of an isocratic one. Start with a less polar solvent system and gradually increase the polarity. For example, you can start with 100% petroleum ether and gradually increase the percentage of ethyl acetate.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar.
-
Solution: Gradually increase the polarity of the eluent. If you are using a petroleum ether/ethyl acetate system, increase the proportion of ethyl acetate. If using chloroform, adding a small percentage of methanol can help elute more polar compounds.[4]
Recrystallization Purification
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling is too rapid.
-
Solution:
-
Add a small amount of hot solvent to the oiled-out mixture to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching the inside of the flask with a glass rod at the solution's surface can help induce crystallization.
-
Problem 2: Low recovery of the purified compound.
-
Possible Cause: The chosen recrystallization solvent has a relatively high solubility for the compound even at low temperatures, or an excessive amount of solvent was used.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
After filtering the initial crop of crystals, the filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals.
-
Quantitative Data Summary
The following table provides an illustrative comparison of purity levels before and after purification using the described methods. The actual values may vary depending on the initial purity of the commercial batch.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Estimated Recovery |
| Column Chromatography | ~90% | >98% | 75-85% |
| Recrystallization | ~90% | >97% | 60-75% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v). The desired compound should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. A gradient elution, starting with a lower polarity (e.g., 9:1 petroleum ether/ethyl acetate) and gradually increasing the polarity (e.g., to 6:4 petroleum ether/ethyl acetate), can improve separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude material in different solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
References
Technical Support Center: Optimizing Catalyst Selection for Reactions with 5-methyl-1H-indazole-3-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on catalyst selection and optimization for chemical transformations involving 5-methyl-1H-indazole-3-carbaldehyde. The content is structured to address common challenges and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions applicable to this compound?
A1: Catalytic reactions involving this compound can be broadly categorized into two main types:
-
Reactions of the Aldehyde Group: The carbaldehyde functional group is a versatile handle for various transformations, including Knoevenagel condensations, reductive aminations, and Wittig reactions to build more complex molecular scaffolds.
-
Reactions involving the Indazole Core: While the aldehyde itself is not a leaving group for cross-coupling, it can be converted to other functionalities (e.g., a halide) at the C3 position. The resulting 3-halo-5-methyl-1H-indazole can then participate in powerful palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) to diversify the core structure.[1][2]
Q2: How should I select a catalyst for a Knoevenagel condensation with this compound?
A2: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound. This reaction is typically base-catalyzed.[3]
-
Homogeneous Basic Catalysts: Simple organic bases like piperidine or pyridine are commonly used and often effective.[4]
-
Heterogeneous Catalysts: For easier workup and catalyst recovery, solid-supported catalysts can be employed. Options include solid acids like selenium-promoted ZrO₂, or metal-organic frameworks (MOFs) with amine functionalities.[4][5][6] The choice of solvent can also be critical, with polar aprotic solvents like acetonitrile or DMF often being effective.[3] In some cases, catalyst-free reactions in water are possible under optimized conditions.[7]
Q3: What are the recommended catalyst systems for the reductive amination of this compound?
A3: Reductive amination is a powerful method to convert the aldehyde into a primary, secondary, or tertiary amine. This reaction typically involves a metal catalyst and a reducing agent, often molecular hydrogen (H₂).
-
Catalyst Choice: A range of transition metals are effective. Nickel-based catalysts (e.g., Ni₆AlOₓ) are a cost-effective option and have shown high yields for reductive aminations of furanic aldehydes.[8] Precious metal catalysts, such as those based on Ruthenium (Ru)[9], Rhodium (Rh)[10], and Palladium (Pd), are also widely used for their high activity and selectivity.
-
Reaction Conditions: The reaction is often performed in solvents like methanol or ethanol under a hydrogen atmosphere.[9][10] Aqueous ammonia can be used as the amine source for the synthesis of primary amines.[8]
Q4: Can I directly perform palladium-catalyzed cross-coupling on this compound?
A4: No, direct cross-coupling at the C3 position is not feasible as the aldehyde is not a suitable leaving group. To perform reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the aldehyde group must first be converted into a halide (e.g., -Br or -I) or a triflate. The resulting 3-halo-5-methyl-1H-indazole is an excellent substrate for these transformations.[1][2][11] N-protection of the indazole may be necessary to prevent side reactions and improve yields.[2]
Troubleshooting Guide
Problem: I am observing very low or no product yield. What are the likely causes?
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For condensation reactions, ensure your base is not contaminated.[3] For palladium-catalyzed reactions, the active Pd(0) species may not have formed correctly from a Pd(II) precatalyst.[12]
-
Solution: Use a fresh batch of catalyst or a different catalyst system. Consider screening various solvents, as this can significantly impact catalyst activity and reaction rates.[3]
-
-
Suboptimal Temperature/Time: The reaction may require more energy or a longer duration to proceed to completion.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting material is still present.[3]
-
-
Inhibition by Water: Some reactions, particularly those involving organometallics or strong bases, are sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also be beneficial.
-
Problem: My palladium catalyst appears to be deactivating during the reaction.
-
Catalyst Poisoning by the Indazole Nitrogen: Nitrogen-containing heterocycles like indazole can coordinate strongly to the palladium center, inhibiting its catalytic activity.[13]
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands can often overcome this issue by stabilizing the catalytic complex and promoting the desired reaction pathway.[13] Increasing the catalyst loading may also be necessary.[14]
-
-
Formation of Unreactive Palladium Dimers: With aryl iodides, inactive palladium-iodide bridged dimers can sometimes form, slowing the reaction.[13]
-
Solution: The use of bidentate phosphine ligands like BINAP or DPPF can often prevent the formation of these dimers and improve reaction efficiency.[15]
-
Problem: My Wittig reaction is giving a low yield.
-
Steric Hindrance: The aldehyde might be sterically hindered, slowing its reaction with the Wittig reagent.[16]
-
Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. It employs a more nucleophilic phosphonate-stabilized carbanion that is often more effective with hindered aldehydes. The water-soluble phosphate byproduct from the HWE reaction is also easier to remove than triphenylphosphine oxide.[17]
-
-
Improper Ylide Generation: The base used may not be strong enough to fully deprotonate the phosphonium salt, or it may be reacting with other functional groups.
-
Solution: For unstabilized ylides, strong, non-nucleophilic bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) are recommended.[17] Ensure the correct stoichiometry of the base is used.
-
Problem: My reaction is producing multiple inseparable side products.
-
Competing Reaction Pathways: In reductive aminations, over-reduction of the aldehyde to an alcohol can compete with amine formation. In the synthesis of the indazole-3-carbaldehyde precursor from the corresponding indole, dimer byproducts can form.[18]
Data Presentation: Catalyst System Comparison
Note: The following tables summarize data for reactions on analogous substrates due to a scarcity of published data specifically for this compound. These conditions serve as a strong starting point for optimization.
Table 1: Catalyst Systems for Knoevenagel Condensation of Aromatic Aldehydes
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Piperidine (cat.) | Malononitrile | Ethanol | Room Temp | Good (precipitates) | [3] |
| SeO₂/ZrO₂ | Malononitrile | Water | Room Temp | >95 | [4] |
| Lemon Juice (cat.) | Ethyl Cyanoacetate | Neat (Solvent-free) | Room Temp | High | [4] |
| Amino-functionalized MOF | Various | Dichloromethane | 60 | >90 |[5][6] |
Table 2: Palladium Catalyst Systems for Suzuki-Miyaura Coupling of 3-Halo-Indazoles
| Catalyst / Precatalyst | Ligand | Base | Solvent(s) | Temperature (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | Good-Excellent | [11] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | ~70 | [20] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-97 | [14] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |[14] |
Table 3: Palladium Catalyst Systems for Buchwald-Hartwig Amination of 3-Halo-Indazoles
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | Good-Excellent | [1][21] |
| Pd(OAc)₂ | tBuXPhos | K₂CO₃ | t-Amyl alcohol | 110 | High | [13] |
| Pd(OAc)₂ | RuPhos | LiHMDS | Toluene | 100 | High |[13] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The product may begin to precipitate out of the solution.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with ice-cold water and a small amount of cold ethanol to remove impurities. Dry the product under vacuum.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-methyl-1H-indazole
-
Reaction Setup: To a flame-dried reaction vessel, add 3-bromo-5-methyl-1H-indazole (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.[14][22]
Visualizations
Caption: A general workflow for selecting and optimizing a catalyst system.
Caption: A decision tree for troubleshooting common issues in catalytic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions | Semantic Scholar [semanticscholar.org]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. jk-sci.com [jk-sci.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling and Disposal of 5-methyl-1H-indazole-3-carbaldehyde Waste
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 5-methyl-1H-indazole-3-carbaldehyde?
A1: Based on data from similar indazole and aldehyde compounds, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards include:
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is mandatory to minimize exposure. Refer to the detailed PPE table below for specific recommendations. Always inspect PPE for integrity before use.[1][2][3]
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][4][5] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Q4: What should I do in case of a spill?
A4: For small spills, and if you are trained to handle them, ensure the area is well-ventilated and wear appropriate PPE, including respiratory protection.[7] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[2][6] For larger spills, evacuate the area and contact your institution's EHS department immediately.
Q5: How do I dispose of waste containing this compound?
A5: This compound and any materials contaminated with it must be treated as hazardous waste.[3] Do not dispose of it down the drain or in the regular trash.[3][8] Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[9][10] The container must be kept closed except when adding waste.[10] Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
Q6: Can I mix this waste with other chemical waste?
A6: It is generally not recommended to mix different waste streams.[10] Incompatible wastes should be stored separately to avoid potentially hazardous reactions.[9] Always consult your institution's waste disposal guidelines.
Data Presentation: Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes and Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[2] | To protect against splashes and airborne particles that can cause serious eye irritation. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste.[2] |
| Body | Laboratory coat. | To protect against skin contact.[3] |
| Respiratory | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust is generated. | To prevent inhalation, which may cause respiratory irritation.[3] |
Experimental Protocols: General Waste Disposal Procedure
This protocol outlines the general steps for the safe collection and disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips).
- Treat all these materials as hazardous waste.[3]
- Do not mix this waste with other incompatible chemical waste streams.[9]
2. Containerization:
- Select a waste container that is compatible with the chemical and in good condition (no leaks or cracks).[9][10]
- For solid waste, use a sturdy container with a lid. For liquid waste, ensure the container can be tightly sealed.[9]
- Keep the waste container closed at all times, except when adding waste.[10]
3. Labeling:
- Clearly label the waste container with the words "Hazardous Waste."[10]
- Include the full chemical name: "this compound."
- Indicate the approximate concentration and quantity of the waste.
- Note the date of waste accumulation.
4. Storage:
- Store the labeled hazardous waste container in a designated and secure satellite accumulation area.[9]
- The storage area should be well-ventilated.
- Ensure secondary containment is used for liquid waste containers to prevent spills.[3]
5. Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[3]
- Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 5-methyl-1H-indazole-3-carbaldehyde
An objective analysis of the 1H and 13C NMR spectral data of 5-methyl-1H-indazole-3-carbaldehyde and its analogues is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of spectral data, detailed experimental protocols for NMR analysis, and a visual workflow to aid in the structural elucidation of this class of compounds. The indazole core is a significant scaffold in medicinal chemistry, often acting as a bioisostere for indoles and forming key interactions with biological targets.[1] The aldehyde functionality at the 3-position serves as a versatile synthetic handle for the creation of diverse molecular architectures.[1][2][3]
Comparative Spectral Data Analysis
¹H NMR Spectral Data of 1H-Indazole-3-carbaldehyde Analogues
| Compound | Solvent | δ (ppm) and Multiplicity |
| 1H-Indazole-3-carbaldehyde | CDCl₃ | 10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H)[4] |
| 5-Chloro-1H-indazole-3-carbaldehyde | acetone-d₆ | 13.28 (brs, 1H), 10.19 (s, 1H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H)[5] |
| 5-Iodo-1H-indazole-3-carbaldehyde | DMSO-d₆ | 14.28 (brs, 1H), 10.16 (s, 1H), 8.46 (d, J = 0.9 Hz, 1H), 7.73 (dd, J = 8.7, 1.6 Hz, 1H), 7.56 (dd, J = 8.7, 0.5 Hz, 1H)[5] |
| 5-Methoxy-1H-indazole-3-carbaldehyde | DMSO-d₆ | 14.06 (brs, 1H), 10.16 (s, 1H), 7.61 (d, J = 9.0 Hz, 1H), 7.49 (d, J = 2.5 Hz, 1H), 7.12 (dd, J = 9.0, 2.5 Hz, 1H), 3.84 (s, 3H)[5] |
| 5-NHBoc-1H-indazole-3-carbaldehyde | acetone-d₆ | 13.06 (brs, 1H), 10.21 (s, 1H), 8.56 (br, 1NH), 8.53 (s, 1H), 7.64 (s, 2H), 1.50 (s, 9H)[5] |
¹³C NMR Spectral Data of 1H-Indazole-3-carbaldehyde Analogues
| Compound | Solvent | δ (ppm) |
| 1H-Indazole-3-carbaldehyde | CDCl₃ | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[4] |
| 5-Chloro-1H-indazole-3-carbaldehyde | acetone-d₆ | 187.5, 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.5[5] |
| 5-Iodo-1H-indazole-3-carbaldehyde | DMSO-d₆ | 187.2, 142.4, 140.2, 135.3, 129.1, 122.6, 113.5, 88.6[5] |
| 5-Methoxy-1H-indazole-3-carbaldehyde | DMSO-d₆ | 187.3, 156.6, 143.1, 136.9, 121.3, 119.3, 112.3, 99.7, 55.4[5] |
| 5-NHBoc-1H-indazole-3-carbaldehyde | acetone-d₆ | 187.5, 153.9, 145.0, 139.0, 137.0, 122.1, 121.6, 111.8, 109.6, 80.1, 28.5[5] |
Based on the data from these analogues, the ¹H NMR spectrum of this compound is expected to show a singlet for the aldehyde proton around 10.1-10.2 ppm, a singlet for the methyl protons, and signals for the aromatic protons on the indazole ring. The ¹³C NMR spectrum should feature a signal for the aldehyde carbon around 187 ppm, along with signals for the aromatic carbons and the methyl carbon.
Experimental Protocols
A general procedure for acquiring NMR spectra for compounds similar to this compound is as follows:
Instrumentation: NMR spectra are typically acquired on a 300 MHz, 400 MHz, or 500 MHz spectrometer.[4][6]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[6][7]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase corrected, and baseline corrected. Integrals are calibrated.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is commonly used.
-
Referencing: Chemical shifts are reported in ppm relative to TMS or the solvent signal (e.g., CDCl₃ at 77.0 ppm, DMSO-d₆ at 39.52 ppm).[6]
-
2D NMR: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.[6]
Workflow for NMR Spectral Analysis
The logical flow from sample preparation to structural elucidation via NMR is illustrated in the following diagram.
Caption: Workflow for NMR spectral analysis from sample preparation to structure elucidation.
References
- 1. This compound|CAS 518987-35-4 [benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. scienceopen.com [scienceopen.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
comparing the biological activity of 5-methyl vs. other substituted indazole-3-carbaldehydes
A Comparative Guide to the Biological Activity of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, leading to FDA-approved drugs like the kinase inhibitors Pazopanib and Axitinib.[1][2]
This guide provides a comparative analysis of the biological activity of substituted indazole derivatives. While 1H-indazole-3-carbaldehydes are key synthetic intermediates for accessing a variety of more complex, biologically active molecules, direct comparative data on these aldehydes is limited. Therefore, this guide will focus on the structure-activity relationships (SAR) of therapeutically relevant indazole derivatives, examining how substitutions on the indazole core, such as a 5-methyl group, influence their biological efficacy.
Quantitative Bioactivity Data: A Comparative Overview
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following table summarizes quantitative data from selected studies, highlighting the differential effects of various substitutions on the anti-inflammatory and antiproliferative activities of these compounds.
Table 1: Comparative Biological Activity of Substituted Indazole Derivatives
| Compound/Derivative | Substitution Pattern | Biological Target/Assay | Activity (IC₅₀ in µM) | Reference |
| Anti-Inflammatory Activity | ||||
| Indazole | Unsubstituted | Cyclooxygenase-2 (COX-2) | 23.42 | [3] |
| 5-Aminoindazole | 5-NH₂ | Cyclooxygenase-2 (COX-2) | 12.32 | [3] |
| 6-Nitroindazole | 6-NO₂ | Cyclooxygenase-2 (COX-2) | 19.22 | [3] |
| Celecoxib (Reference) | - | Cyclooxygenase-2 (COX-2) | 5.10 | [3] |
| Antiproliferative Activity | ||||
| Compound 7d | Polysubstituted Indazole | A2780 (Ovarian Carcinoma) | 0.64 | [4] |
| Compound 7d | Polysubstituted Indazole | A549 (Lung Adenocarcinoma) | 1.1 | [4] |
| Compound 6o † | 1H-indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | [5] |
| Compound 6o † | 1H-indazole-3-amine derivative | HEK-293 (Normal Cell Line) | 33.2 | [5] |
| 5-Fluorouracil (Reference) | - | K562 (Chronic Myeloid Leukemia) | 7.31 | [5] |
*Structure of 7d is a complex polysubstituted indazole; see source for full chemical details.[4] †Structure of 6o is a complex 1H-indazole-3-amine derivative; see source for full chemical details.[5]
Structure-Activity Relationship (SAR) Insights:
The data reveals critical insights into the SAR of indazole derivatives:
-
Anti-Inflammatory Activity : In the context of anti-inflammatory action via COX-2 inhibition, substitution on the benzene ring of the indazole core significantly modulates activity.[3] A 5-amino substitution nearly doubles the potency compared to the unsubstituted indazole (IC₅₀ of 12.32 µM vs. 23.42 µM).[3] A 6-nitro group also enhances potency, though to a lesser extent.[3] This suggests that electron-donating groups at the 5-position may be favorable for this particular activity.
-
Antiproliferative Activity : For anticancer applications, the SAR is more complex and often depends on the specific chemical class and the target cell line.[4][5] Studies on various polysubstituted indazoles and 1H-indazole-3-amine derivatives show that potent antiproliferative activity, with IC₅₀ values in the low micromolar to nanomolar range, can be achieved.[4][5][6] Notably, some derivatives, like compound 6o , exhibit promising selectivity, showing significantly higher potency against cancer cells (K562) compared to normal cells (HEK-293).[5] This highlights the potential for developing targeted therapies with reduced toxicity.
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparing experimental data. Below is a representative protocol for an in vitro assay used to determine the anti-inflammatory activity of indazole compounds.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the reaction of arachidonic acid to prostaglandin G₂ (PGG₂), and its peroxidase component then reduces PGG₂ to PGH₂. This peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Methodology:
-
Enzyme Preparation: A solution of purified human recombinant COX-2 enzyme is prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Incubation: The test compounds (e.g., indazole, 5-aminoindazole, 6-nitroindazole dissolved in DMSO) are pre-incubated with the COX-2 enzyme in the presence of heme for a short period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding a solution containing arachidonic acid and the colorimetric substrate (TMPD).
-
Absorbance Measurement: The plate is immediately placed in a microplate reader, and the absorbance at 590 nm is measured kinetically over a set period (e.g., 5 minutes).
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. A known COX-2 inhibitor, such as Celecoxib, is typically used as a positive control.[3]
Visualizing Synthetic and Biological Pathways
Diagrams are essential tools for illustrating complex chemical and biological processes. The following visualizations, created using the DOT language, depict a general synthetic route from indazole-3-carbaldehyde precursors and a key signaling pathway relevant to their biological activity.
Caption: Synthetic utility of indazole-3-carbaldehydes.
Caption: Inhibition of the COX-2 inflammatory pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to 5-methyl-1H-indazole-3-carbaldehyde and 5-methyl-1H-indole-3-carbaldehyde as Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the principle of bioisosterism is a cornerstone of rational drug design. This guide provides a comprehensive comparison of 5-methyl-1H-indazole-3-carbaldehyde and its indole bioisostere, 5-methyl-1H-indole-3-carbaldehyde. The strategic replacement of the indole core with an indazole scaffold can significantly influence a molecule's physicochemical properties, metabolic stability, and target engagement, offering a valuable tool for lead optimization.
While direct, side-by-side experimental comparisons of these two specific molecules are not extensively available in published literature, this guide will provide a framework for their evaluation. We will present a comparison of their physicochemical properties, detailed synthetic protocols, and standardized experimental methodologies for assessing their biological activity.
Physicochemical Properties: A Comparative Analysis
The substitution of a carbon atom in the pyrrole ring of indole with a nitrogen atom to form indazole can lead to notable differences in key physicochemical parameters that affect a compound's pharmacokinetic and pharmacodynamic profile.
| Property | This compound | 5-methyl-1H-indole-3-carbaldehyde | Reference |
| Molecular Formula | C₉H₈N₂O | C₁₀H₉NO | [1] |
| Molecular Weight | 160.17 g/mol | 159.18 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | 32.9 Ų | [2] |
| Predicted pKa | 12.27 ± 0.40 | Not available | [1] |
| Predicted Boiling Point | 366.3 ± 22.0 °C | Not available | [1] |
| Predicted Density | 1.301 ± 0.06 g/cm³ | Not available | [1] |
Synthesis of Target Compounds
The following are established synthetic routes for the preparation of this compound and 5-methyl-1H-indole-3-carbaldehyde.
Synthesis of this compound
A general and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes from the corresponding indoles is through nitrosation in a mildly acidic environment. This procedure can be adapted for 5-methyl-1H-indole to yield the target indazole.
Caption: Synthetic route to this compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0°C in an ice bath and slowly add 2N HCl (2.7 mmol). Stir the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
In a separate flask, dissolve 5-methyl-1H-indole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the 5-methyl-1H-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis of 5-methyl-1H-indole-3-carbaldehyde
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indoles.
Caption: Vilsmeier-Haack synthesis of 5-methyl-1H-indole-3-carbaldehyde.
Experimental Protocol:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0°C.
-
In a separate flask, dissolve 2,4-dimethylaniline (10g, 82.5 mmol) in 10 mL of DMF.
-
Slowly add 20 mL of the prepared Vilsmeier reagent to the aniline solution at 0°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 85°C and maintain for 5 hours.
-
After the reaction is complete, cool the mixture and add a saturated sodium carbonate solution until the solution is basic, which will precipitate a light yellow solid.
-
Filter the solid and dry it to obtain 5-methyl-1H-indole-3-carbaldehyde.[3]
Hypothetical Comparative Biological Activity
To provide a framework for evaluating the bioisosteric relationship between these two compounds, we present hypothetical data for two common assays in drug discovery: a cytotoxicity assay and a kinase inhibition assay. Note: The following data is for illustrative purposes only and is not derived from actual experimental results.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Hypothetical IC₅₀ Values (µM) in Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| This compound | 15.2 | 12.5 | 18.7 |
| 5-methyl-1H-indole-3-carbaldehyde | 25.8 | 21.3 | 30.1 |
| Doxorubicin (Control) | 0.8 | 0.5 | 0.6 |
Kinase Inhibition Assay
Indazole and indole scaffolds are common in kinase inhibitors. A generic kinase inhibition assay could be used to compare their potency against a specific kinase target.
Hypothetical IC₅₀ Values (nM) for a Target Kinase
| Compound | Kinase X |
| This compound | 50 |
| 5-methyl-1H-indole-3-carbaldehyde | 250 |
| Staurosporine (Control) | 5 |
Experimental Protocols for Biological Assays
Cytotoxicity Assay Protocol (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Target kinase and its substrate
-
Test compounds
-
Assay buffer
-
ATP solution
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add the test compound, kinase/substrate mixture, and ATP solution.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway where these compounds might act as inhibitors and a general workflow for their evaluation.
Caption: Inhibition of a hypothetical kinase signaling pathway.
Caption: General workflow for the evaluation of bioisosteres.
Conclusion
The bioisosteric replacement of an indole with an indazole is a well-established strategy in drug discovery. This guide provides a comprehensive framework for the comparative evaluation of this compound and 5-methyl-1H-indole-3-carbaldehyde. By following the outlined synthetic routes and experimental protocols, researchers can generate the necessary data to make informed decisions in their drug development programs. The systematic comparison of physicochemical properties and biological activities will ultimately determine the potential advantages of one scaffold over the other for a given therapeutic target.
References
comparative study of synthetic methods for substituted indazole-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The indazole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules, including potent kinase inhibitors. The strategic introduction of a formyl group at the C3 position of the indazole ring opens a gateway for diverse functionalization. This guide provides a comparative analysis of three key synthetic methodologies for obtaining substituted indazole-3-carbaldehydes, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
At a Glance: Comparative Analysis of Synthetic Methods
The choice of synthetic route to substituted indazole-3-carbaldehydes is often a balance between substrate scope, reaction conditions, yield, and regioselectivity. The following table summarizes the key parameters of three distinct methods.
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages/Disadvantages |
| Nitrosation of Indoles | Substituted Indoles | NaNO₂, HCl | Water/DMF | 0 to 80 | 3 - 48 | 78 - 94%[1] | Advantages: High yields, direct conversion of indoles to indazoles.[1][2] Disadvantages: Requires careful control of addition rate to avoid dimer formation, can require elevated temperatures for electron-deficient indoles.[3] |
| Vilsmeier-Haack Reaction | Substituted Indoles | POCl₃, DMF | DMF | 85 - 90 | 5 - 8 | 88 - 96%[4] | Advantages: High yields for indole-3-carbaldehyde synthesis, uses common reagents.[5] Disadvantages: Not directly applicable to indazoles for C3-formylation; produces indole-3-carbaldehydes which are precursors to other methods.[3][6] |
| Selectfluor-mediated Formylation | N-Substituted 2H-Indazoles | Selectfluor, DMSO | DMSO | 125 (Microwave) | 1 | 40 - 80%[7][8] | Advantages: Rapid reaction time under microwave conditions, regioselective for 2H-indazoles.[7][8] Disadvantages: Requires a pre-formed N-substituted 2H-indazole, uses a specialized fluorinating agent. |
Visualizing the Synthetic Pathways
The following diagram illustrates the distinct transformations involved in the three synthetic methods for producing formylated indazole and indole scaffolds.
Caption: Comparative workflow of key synthetic routes.
Experimental Protocols
Method 1: Nitrosation of Indoles
This method facilitates the direct conversion of substituted indoles into 1H-indazole-3-carbaldehydes. The following protocol is adapted from an optimized procedure for electron-deficient indoles.[1][9]
Materials:
-
Substituted Indole (e.g., 6-Nitroindole)
-
Sodium Nitrite (NaNO₂)
-
2 N Hydrochloric Acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 equivalents) in deionized water and DMF. Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add 2 N aqueous HCl (7 equivalents) to the sodium nitrite solution at 0 °C and stir for 10 minutes.[3][10]
-
Reaction with Indole: In a separate flask, dissolve the substituted indole (1 equivalent) in DMF.
-
Slowly add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump to minimize dimer formation.[1]
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred. For electron-rich indoles, the reaction may proceed at room temperature, while electron-deficient indoles may require heating to 50-80 °C for several hours.[1][3] Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and extract three times with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9][10]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted 1H-indazole-3-carbaldehyde.[1]
Method 2: Vilsmeier-Haack Reaction for Indole-3-carbaldehydes
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like indoles. It is important to note that this reaction is generally ineffective for the direct C3-formylation of indazoles.[3][6]
Materials:
-
Substituted Indole
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Saturated Sodium Carbonate Solution
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask, slowly add phosphorus oxychloride to anhydrous DMF at 0-5 °C and stir for 30 minutes.[4]
-
Reaction with Indole: In a separate flask, dissolve the substituted indole in anhydrous DMF.
-
Slowly add the prepared Vilsmeier reagent to the indole solution at 0-5 °C.[4]
-
After the addition, stir the mixture at room temperature for 1-2 hours, then heat to reflux (85-90 °C) for 5-8 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture and carefully add a saturated sodium carbonate solution to adjust the pH to alkaline, which will cause the product to precipitate.[4]
-
Filter the solid, wash with water, and dry to obtain the crude substituted indole-3-carbaldehyde.
-
Purification: The crude product can be further purified by recrystallization.
Method 3: Selectfluor-mediated C3-Formylation of 2H-Indazoles
This modern approach offers a rapid and regioselective synthesis of 3-formyl-2H-indazoles utilizing microwave irradiation.[7][8]
Materials:
-
N-Substituted 2H-Indazole
-
Selectfluor
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
Reaction Setup: In a 10-mL microwave vial, add the N-substituted 2H-indazole (1 equivalent) and DMSO.
-
Add Selectfluor (3 equivalents) to the solution at room temperature.[7][8]
-
Microwave Irradiation: Seal the vial and heat the mixture to 125 °C for 1 hour using a microwave synthesizer.[7][8]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by column chromatography to afford the pure N-substituted 2H-indazole-3-carbaldehyde.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
validation of kinase inhibition activity for derivatives of 5-methyl-1H-indazole-3-carbaldehyde
A Note on Scope: While this guide focuses on the kinase inhibition activity of derivatives from the 5-substituted-1H-indazole scaffold, it is important to note that a comprehensive literature search did not yield specific data for derivatives of 5-methyl-1H-indazole-3-carbaldehyde. Therefore, this document provides a comparative analysis of closely related 5-substituted indazole derivatives that target Polo-like kinase 4 (PLK4) and Glycogen synthase kinase-3 beta (GSK-3β), two significant targets in cancer and neurodegenerative disease research, respectively. The methodologies and data presented are representative of the evaluation process for novel kinase inhibitors derived from the indazole core.
Comparative Kinase Inhibition Data
The following tables summarize the in vitro inhibitory activities of various 5-substituted indazole derivatives against PLK4 and GSK-3β. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity of 5-Substituted Indazole Derivatives against PLK4
| Compound ID | 5-Position Substituent | PLK4 IC50 (nM) | Reference Compound | PLK4 IC50 (nM) |
| CFI-400437 | (Indolin-2-one) | 0.6 | Axitinib | 6.5 |
| CFI-400945 | (Indolin-2-one deriv.) | 2.8 | Centrinone | 2.71 |
| Compound K22 | (benzenesulfonamide) | 0.1 | ||
| Compound 62b | (spiro[cyclopropane-1,3'-indolin]-2'-one) | 29 | ||
| Compound 62d | (spiro[cyclopropane-1,3'-indolin]-2'-one deriv.) | 2.4 |
Data sourced from multiple studies, showcasing the potency of various 5-substituted indazole scaffolds against PLK4.[1][2]
Table 2: Inhibitory Activity of 5-Substituted-1H-indazole-3-carboxamide Derivatives against GSK-3β
| Compound ID | 5-Position Substituent on Indazole | GSK-3β IC50 (µM) |
| Compound 46 | Methyl on indazole phenyl ring | 0.64 |
| Compound 49 | Methoxy | 1.7 |
| Compound 50 | Methoxy | 0.35 |
| Compound 44d | (pyridin-3-yl)methanol | 0.004 |
This table highlights the influence of different substituents at the 5-position on the inhibitory potency against GSK-3β.[3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of kinase inhibition activity. Below are representative protocols for the assays used to generate the data above.
LanthaScreen® Eu Kinase Binding Assay for PLK4 Inhibition
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding affinity of an inhibitor to a kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An inhibitor will compete with the tracer for the ATP binding pocket, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
1X Kinase Buffer A: 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Test Compound (4X): Prepare serial dilutions of the test compound in 1X Kinase Buffer A. The final DMSO concentration should be kept constant across all wells.
-
Kinase/Antibody Mixture (2X): Dilute the PLK4 kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A to twice the final desired concentration.
-
Tracer Solution (4X): Dilute the Alexa Fluor® 647-labeled tracer to four times the final desired concentration in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of 4X test compound or vehicle control to the appropriate wells.
-
Add 8 µL of 2X kinase/antibody mixture to all wells.
-
Mix the plate gently and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the binding reaction by adding 4 µL of 4X tracer solution to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Calculate the emission ratio (Acceptor/Donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
ADP-Glo™ Kinase Assay for GSK-3β Inhibition
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted by the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
1X Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).
-
Test Compound (5X): Prepare serial dilutions of the test compound in the kinase buffer.
-
GSK-3β Enzyme (2.5X): Dilute the GSK-3β enzyme to 2.5 times the final concentration in the kinase buffer.
-
Substrate/ATP Mixture (5X): Prepare a solution containing the GSK-3β substrate peptide and ATP in the kinase buffer at five times the final desired concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the 5X test compound or vehicle control to the appropriate wells.
-
Add 5 µL of the 2.5X GSK-3β enzyme solution to each well.
-
Initiate the kinase reaction by adding 3 µL of the 5X Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of PLK4 and GSK-3β, providing context for the therapeutic rationale of their inhibition.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
A Comparative Guide to HRMS Data Interpretation for the Structural Confirmation of 5-methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) data alongside other spectroscopic techniques for the structural confirmation of 5-methyl-1H-indazole-3-carbaldehyde. By presenting experimental data from closely related analogs, this document offers a robust framework for interpreting analytical results and ensuring the unambiguous identification of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Unambiguous structural confirmation is paramount to ensure the integrity of subsequent research and development. High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for this purpose, providing highly accurate mass measurements that facilitate the determination of elemental composition.[1] However, for definitive structure elucidation, HRMS data must be interpreted in conjunction with other orthogonal analytical methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2] This guide presents a comparative analysis of these techniques, offering detailed experimental protocols and data interpretation strategies.
Data Presentation: A Comparative Analysis
To illustrate the principles of data interpretation for this compound, this section presents a comparison of its predicted data with experimentally obtained data from structurally similar indazole derivatives.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula with a high degree of confidence.[3] The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₉H₈N₂O) is 161.0709.
Table 1: Comparison of HRMS Data for Substituted 1H-Indazole-3-carbaldehydes
| Compound | Molecular Formula | Calculated m/z [M-H]⁻ | Found m/z [M-H]⁻ | Reference |
| 5-Bromo-1H-indazole-3-carbaldehyde | C₈H₄BrN₂O | 222.9507 | 222.9507 | [4] |
| 5-Fluoro-1H-indazole-3-carbaldehyde | C₈H₄FN₂O | 163.0308 | 163.0304 | [4] |
| 5-Methoxy-1H-indazole-3-carbaldehyde | C₉H₈N₂O₂ | 175.0508 | 175.0503 | [4] |
| 5-Nitro-1H-indazole-3-carbaldehyde | C₈H₄N₃O₃ | 190.0253 | 190.0243 | [4] |
| 5-Cyano-1H-indazole-3-carbaldehyde | C₉H₄N₃O | 170.0354 | 170.0352 | [4] |
Note: The data from the reference is for the deprotonated molecule [M-H]⁻. The principle of high mass accuracy for formula determination remains the same.
Distinguishing Isomers with HRMS:
A key advantage of HRMS is its ability to distinguish between isobaric compounds (compounds with the same nominal mass). For example, several isomers of this compound exist with the molecular formula C₉H₈N₂O.
Table 2: HRMS Differentiation of C₉H₈N₂O Isomers
| Compound | Structure | Calculated Exact Mass [M+H]⁺ |
| This compound | Indazole derivative | 161.0709 |
| 2-amino-6-methylquinoline | Quinoline derivative | 159.0917 |
| 3-amino-2-methylquinoxaline | Quinoxaline derivative | 160.0869 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is crucial for elucidating the precise connectivity of the molecule.[5]
Table 3: Predicted ¹H and ¹³C NMR Data for this compound and Comparison with Analogs
| This compound (Predicted) | 5-Methoxy-1H-indazole-3-carbaldehyde (Experimental) [4] | 5-Bromo-1H-indazole-3-carbaldehyde (Experimental) [4] |
| ¹H NMR (DMSO-d₆, 300 MHz) | ¹H NMR (DMSO-d₆, 300 MHz) | ¹H NMR (CDCl₃, 300 MHz) |
| δ ~14.1 (br s, 1H, NH) | δ 14.06 (brs, 1H) | δ 10.53 (brs, 1H) |
| δ ~10.2 (s, 1H, CHO) | δ 10.16 (s, 1H) | δ 10.26 (s, 1H) |
| δ ~8.0 (s, 1H, H-4) | δ 7.49 (d, J = 2.5 Hz, 1H) | δ 8.52 (d, J = 1.0 Hz, 1H) |
| δ ~7.6 (d, 1H, H-7) | δ 7.61 (d, J = 9.0 Hz, 1H) | δ 7.46 (d, J = 9.0 Hz, 1H) |
| δ ~7.2 (d, 1H, H-6) | δ 7.12 (dd, J = 9.0, 2.5 Hz, 1H) | δ 7.59 (dd, J = 9.0, 1.5 Hz, 1H) |
| δ ~2.4 (s, 3H, CH₃) | δ 3.84 (s, 3H) | - |
| ¹³C NMR (DMSO-d₆, 75 MHz) | ¹³C NMR (DMSO-d₆, 75 MHz) | ¹³C NMR (DMSO-d₆, 75 MHz) |
| δ ~187.0 (CHO) | δ 187.3 | δ 187.5 |
| δ ~144.0 (C) | δ 156.6 | δ 144.5 |
| δ ~141.0 (C) | δ 143.1 | δ 141.3 |
| δ ~132.0 (C) | δ 136.9 | δ 117.6 |
| δ ~129.0 (CH) | δ 119.3 | δ 131.3 |
| δ ~121.0 (CH) | δ 121.3 | δ 124.3 |
| δ ~111.0 (CH) | δ 112.3 | δ 113.8 |
| δ ~108.0 (CH) | δ 99.7 | δ 123.1 |
| δ ~21.0 (CH₃) | δ 55.4 | - |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands for this compound and Comparison with Analogs
| This compound (Predicted) | 5-Methoxy-1H-indazole-3-carbaldehyde (Experimental) [4] | 5-Bromo-1H-indazole-3-carbaldehyde (Experimental) [4] |
| Functional Group | Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| N-H stretch | ~3200-3400 | 3201 |
| C-H stretch (aromatic) | ~3000-3100 | - |
| C-H stretch (aldehyde) | ~2720, ~2820 | - |
| C=O stretch (aldehyde) | ~1670-1690 | 1663 |
| C=C stretch (aromatic) | ~1450-1600 | 1452 |
| C-N stretch | ~1250-1350 | 1258, 1216 |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is used.
-
Ionization Source : Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.[1] Analysis is typically performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data.
-
Sample Preparation : A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : Data is acquired in full scan mode over a relevant m/z range (e.g., 50-500 amu). For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition :
-
¹H NMR : Standard proton NMR spectra are acquired to determine the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR : Proton-decoupled carbon spectra are acquired to identify the number and types of carbon atoms.
-
2D NMR : Experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons for unambiguous signal assignment.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation : For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and structural confirmation.
Caption: Logical relationship of analytical data for structure confirmation.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of 1H- and 2H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. The indazole ring exists as two principal regioisomers: 1H-indazole and 2H-indazole, distinguished by the position of the nitrogen atom in the pyrazole ring.[1][2] This seemingly subtle structural difference can significantly impact the physicochemical properties and, consequently, the biological activity of indazole-based compounds.[1] While 1H-indazole is the more thermodynamically stable tautomer, both isomers serve as crucial pharmacophores in the development of novel therapeutics.[2] This guide provides a comparative overview of the bioactivity of these regioisomers, supported by experimental data and detailed methodologies, to aid in the rational design of novel indazole-containing therapeutics.
Data Presentation: A Comparative Look at Bioactivity
While a systematic head-to-head comparison of a comprehensive series of 1H- and 2H-indazole regioisomers with identical substitution patterns is not extensively available in the literature, a clear trend emerges from the existing data. 1H-indazoles are frequently explored for their potent antitumor properties, with several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, featuring this core structure.[3] In contrast, 2H-indazoles are investigated for a wider array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
Anticancer Activity
The following tables summarize the in vitro antiproliferative activity (IC50 values) of various 1H- and 2H-indazole derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | A549 (Lung) | 0.89 | [1] |
| 4T1 (Breast) | 0.23 | [1] | |
| HepG2 (Liver) | 1.15 | [1] | |
| MCF-7 (Breast) | 0.43 | [1] | |
| HCT116 (Colon) | 0.56 | [1] | |
| Compound 6o | K562 (Leukemia) | 5.15 | [3] |
| A549 (Lung) | >40 | [3] | |
| PC-3 (Prostate) | 18.3 | [3] | |
| Compound 89 | K562 (Bcr-Abl WT) | 6.50 | [2] |
| Entrectinib | ALK | 0.012 | [2] |
Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3b | WiDr (Colorectal) | 27.20 | [4] |
| Compound 3d | HeLa (Cervical) | >46.36 | [4] |
Anti-inflammatory Activity
Indazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Anti-inflammatory Activity of Representative Indazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Indazole | COX-2 Inhibition | 23.42 | |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | |
| 6-Nitroindazole | COX-2 Inhibition | 19.22 |
Antimicrobial Activity
Both 1H- and 2H-indazole derivatives have been reported to possess antimicrobial properties, although comprehensive comparative studies are limited.
Table 4: Antimicrobial Activity of Representative Indazole Derivatives
| Compound | Microorganism | Activity | Reference |
| N-methyl-3-aryl indazoles (5a, 5b, 5i, 5j) | Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium, Candida albicans | Moderate to good inhibition | [5] |
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test indazole derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats (150-180 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test indazole derivatives are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
The bioactivity of indazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/AKT/mTOR Pathway Inhibition by 1H-Indazoles
Many 1H-indazole derivatives exert their anticancer effects by inhibiting protein kinases in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1H-indazole derivatives.
ASK1 Signaling Pathway in Inflammation
Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of inflammatory responses. Indazole derivatives have been investigated as inhibitors of this pathway.
Caption: Inhibition of the ASK1 signaling pathway by indazole derivatives.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic comparison of 1H- and 2H-indazole derivatives.
Caption: General experimental workflow for the comparative analysis of indazole regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. japsonline.com [japsonline.com]
- 5. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Assessing the Purity of 5-methyl-1H-indazole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 5-methyl-1H-indazole-3-carbaldehyde is critical for the integrity of downstream applications and final product quality. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment, alongside a discussion of alternative methods. Detailed experimental protocols and supporting data for analogous compounds are presented to guide methodology development.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity determination of heterocyclic compounds such as indazole derivatives.[1][2] The method's ability to resolve complex mixtures makes it ideal for separating the main compound from its impurities.
Proposed HPLC Method:
A reliable HPLC method for this compound can be adapted from established methods for similar molecules like 6-Nitro-1H-indazole-3-carbaldehyde and other indazole derivatives.[1][3] A C18 reversed-phase column is a suitable stationary phase, offering good retention and separation of moderately polar compounds. The mobile phase typically consists of an organic solvent like acetonitrile (ACN) and an aqueous component, often with an acid modifier such as formic acid or phosphoric acid to improve peak shape and resolution.[3][4]
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.[3]
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 20-30%) and gradually increase to a high percentage (e.g., 95%) over a period of 15-20 minutes.
-
Hold at the high percentage for a few minutes to elute any strongly retained impurities.
-
Return to the initial conditions and allow the column to re-equilibrate before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a range of 254-300 nm is a good starting point for aromatic compounds).
-
Injection Volume: 10 µL.
-
Data Presentation: Expected HPLC Purity Analysis
The following table illustrates the expected data output from an HPLC purity analysis of a hypothetical sample of this compound.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1500 | 0.5 | Impurity A |
| 2 | 8.2 | 295500 | 98.5 | This compound |
| 3 | 10.1 | 3000 | 1.0 | Impurity B |
Alternative Analytical Techniques
While HPLC-UV is a cost-effective and reliable method for routine purity checks, other techniques can offer distinct advantages, particularly for impurity identification and trace-level analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly valuable for identifying unknown impurities by providing mass-to-charge ratio (m/z) and fragmentation data, which can elucidate the structures of co-eluting peaks.[3] LC-MS is considered a superior method for impurity profiling and characterization during drug development.[3]
Comparison of HPLC-UV and LC-MS:
| Feature | HPLC-UV | LC-MS |
| Primary Use | Routine purity assessment, quantification | Impurity identification, structural elucidation, sensitive detection |
| Specificity | Moderate (based on retention time and UV spectrum) | Very High (based on retention time and m/z) |
| Sensitivity | Good | Excellent |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Derivatization followed by HPLC:
For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed. This reaction forms stable hydrazones that can be readily analyzed by RP-HPLC with UV detection at a longer wavelength (around 360 nm), which can enhance sensitivity and specificity, especially for trace-level analysis in complex matrices.[5][6]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. epa.gov [epa.gov]
A Comparative Crystallographic Analysis of 5-Methyl-1H-Indazole-3-Carbaldehyde Derivatives and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Solid-State Structures and Synthetic Methodologies of Indazole-Based Heterocycles.
In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The precise three-dimensional arrangement of these molecules, dictated by their crystal packing and intermolecular interactions, is crucial for their biological activity and physicochemical properties. This guide provides a comparative analysis of the X-ray crystallographic data of derivatives related to 5-methyl-1H-indazole-3-carbaldehyde, offering insights into their solid-state conformations and the synthetic routes to access these important building blocks.
Due to the limited availability of a public crystal structure for this compound, this guide leverages the crystallographic data of the structurally analogous 5-methyl-1H-indole-3-carbaldehyde as a primary point of comparison. Further context is provided by examining the crystal structures of other substituted indazole derivatives to elucidate the common structural motifs and hydrogen bonding patterns inherent to the indazole ring system.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-methyl-1H-indole-3-carbaldehyde, which serves as a structural surrogate for our target compound, alongside other relevant indazole derivatives. This comparative data highlights the similarities and differences in their crystal lattices and molecular geometries.
| Parameter | 5-Methyl-1H-indole-3-carbaldehyde[1] | 1-Methyl-1H-indazole-3-carboxylic Acid | 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole |
| Chemical Formula | C₁₀H₉NO | C₉H₈N₂O₂ | C₁₇H₁₄N₄O₃ |
| Molecular Weight | 159.18 | 176.17 | 322.32 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/n |
| a (Å) | 16.9456 (19) | 7.5470 (15) | 8.3359 (3) |
| b (Å) | 5.7029 (6) | 14.873 (3) | 10.3533 (4) |
| c (Å) | 8.6333 (9) | 14.924 (3) | 18.2323 (7) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 93.10 (3) | 95.341 (2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 834.31 (15) | 1672.7 (6) | 1565.65 (10) |
| Z | 4 | 8 | 4 |
Structural Insights and Comparison
The crystal structure of 5-methyl-1H-indole-3-carbaldehyde reveals a nearly planar molecule.[1] In the crystal, molecules are interconnected through N—H⋯O hydrogen bonds, forming chains.[1] These chains are further linked by C—H⋯π interactions, creating layers.[1] This hydrogen bonding pattern is a common feature in N-heterocyclic compounds and is anticipated to be a dominant intermolecular interaction in the crystal packing of this compound as well.
In comparison, the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid also features prominent hydrogen bonding. The asymmetric unit contains two molecules, which form inversion dimers via pairs of O—H⋯O hydrogen bonds. A C—H⋯O interaction is also observed, contributing to the overall stability of the crystal lattice. The presence of the carboxylic acid group introduces stronger hydrogen bond donors and acceptors compared to the carbaldehyde, leading to this dimeric arrangement.
The more complex derivative, 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole, showcases how substituents can influence the crystal packing. The indazole unit itself remains planar.[2] In the crystal, molecules form oblique stacks along the a-axis direction, driven by π–π stacking interactions between the indazole ring and the pendant phenyl rings of adjacent molecules.[2] These stacks are then linked into pairs through C—H⋯O hydrogen bonds.[2] This illustrates the interplay of different non-covalent interactions in directing the supramolecular assembly.
Experimental Protocols
The synthesis of these and related indazole derivatives often involves multi-step procedures. Below are generalized experimental protocols for the synthesis of key indazole intermediates.
Synthesis of 1H-Indazole-3-carboxaldehyde Derivatives via Nitrosation of Indoles
A general and efficient method for accessing 1H-indazole-3-carboxaldehydes involves the nitrosation of corresponding indoles. This transformation proceeds under mild conditions and is tolerant of a variety of functional groups.
Protocol:
-
Dissolve the substituted indole in a suitable solvent system, such as a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled indole solution while maintaining the temperature.
-
Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a suitable reagent, such as urea or sulfamic acid, to neutralize excess nitrous acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1H-indazole-3-carboxaldehyde derivative.
Synthesis of 1H-Indazole-3-carboxamide Derivatives
The aldehyde functionality of 1H-indazole-3-carbaldehydes can be further derivatized, for example, by conversion to a carboxylic acid followed by amide coupling.
Protocol for Oxidation and Amide Coupling:
-
Oxidize the 1H-indazole-3-carbaldehyde to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).
-
To a solution of the resulting 1H-indazole-3-carboxylic acid in an appropriate solvent like DMF, add a coupling agent (e.g., HOBt, EDC.HCl) and a tertiary amine base (e.g., triethylamine).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired primary or secondary amine to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude amide derivative by column chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.
Caption: Synthetic workflow for 1H-indazole-3-carbaldehyde.
Caption: Pathway to 1H-indazole-3-carboxamide derivatives.
References
Comparative Guide to the Structure-Activity Relationship of Indazole Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indazole analogs, with a focus on their anticancer properties. While specific comprehensive SAR studies on 5-methyl-1H-indazole-3-carbaldehyde analogs are limited in publicly available literature, this document synthesizes data from structurally related indazole derivatives to offer valuable insights for drug discovery and development. The indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[1]
Quantitative Data Summary: Anticancer Activity of Indazole Analogs
The following tables summarize the in vitro anticancer activity of various indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug required for 50% inhibition of cell growth), providing a basis for comparing the potency of different structural modifications.
Table 1: Anticancer Activity of 1H-indazole-3-amine Derivatives [1]
| Compound | Modification | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Liver) IC50 (µM) | HEK-293 (Normal) IC50 (µM) |
| 5k | Mercapto acetamide derivative | >40 | 10.21 ± 0.43 | >40 | 3.32 ± 0.17 | 12.17 ± 0.51 |
| 6o | Piperazine-indazole derivative | 15.34 ± 0.62 | 5.15 ± 0.23 | 11.28 ± 0.47 | 9.87 ± 0.39 | 33.2 ± 1.25 |
| 5-Fu (Control) | - | 21.67 ± 0.88 | 8.32 ± 0.35 | 25.43 ± 1.03 | 18.76 ± 0.76 | - |
Data represents the mean ± standard deviation of three independent experiments.[1] 5-Fluorouracil (5-Fu) was used as a positive control.[1]
Table 2: Anticancer Activity of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs [2]
| Compound | Cancer Cell Line | Growth Percentage (%) |
| 3a | Leukemia (RPMI-8226) | 75.81 |
| 3b | Melanoma (MALME-3M) | 68.45 |
| 3c | Ovarian Cancer (OVCAR-4) | 72.13 |
| 3d | Breast Cancer (HS 578T) | 55.21 |
| 3e | CNS Cancer (SNB-75) | 10.21 |
| 3f | Colon Cancer (HCT-116) | 79.34 |
| 3g | Renal Cancer (786-0) | 82.05 |
| 3h | Prostate Cancer (PC-3) | 78.99 |
| 3i | Non-Small Cell Lung Cancer (NCI-H522) | 65.77 |
| 3j | Breast Cancer (T-47D) | 70.01 |
Activity is reported as Growth Percentage at a 10⁻⁵ M concentration, as per the National Cancer Institute (NCI US) protocol.[2]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays commonly used to evaluate the anticancer activity of indazole analogs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indazole derivatives) and a vehicle control (such as DMSO).[3]
-
Incubation: The plates are incubated for a specified period, typically 48 hours, in a humidified incubator at 37°C with 5% CO2.[1]
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the IC50 value for each compound.[3]
In Vivo Tumor Xenograft Model
In vivo studies are crucial for evaluating the efficacy of potential anticancer agents in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^6 cells) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The indazole derivative is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.
Signaling Pathway and Experimental Workflow Visualization
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer, making it a key target for many anticancer drugs, including indazole derivatives.[4][5]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indazole analogs.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Safety Operating Guide
Proper Disposal of 5-methyl-1H-indazole-3-carbaldehyde: A Safety and Operational Guide
Essential Safety and Handling Information
Hazard Identification: Based on data from analogous indazole compounds, 5-methyl-1H-indazole-3-carbaldehyde should be handled with caution. It is prudent to assume the compound may:
-
Be harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Cause skin irritation and serious eye irritation or damage.[3][4][5][6]
-
Be suspected of causing cancer or damaging fertility or the unborn child.[3][4]
-
Cause damage to organs through prolonged or repeated exposure.[3]
Personal Protective Equipment (PPE): To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses with side-shields conforming to OSHA or EN166 standards.[6][7] |
| Hand Protection | Appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly. |
| Skin and Body | A laboratory coat must be worn. Ensure no skin is exposed. |
| Respiratory | If handling as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator should be used.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[2][6] Do not dispose of this chemical into drains or waterways.[3][7]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Disposal:
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the general workflow for handling and disposing of this compound.
Caption: Workflow for the proper handling and disposal of this compound.
Caption: Decision pathway for routine laboratory disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. media.adeo.com [media.adeo.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
